molecular formula C17H26O3 B15596898 3-Acetoxy-4-cadinen-8-one

3-Acetoxy-4-cadinen-8-one

Cat. No.: B15596898
M. Wt: 278.4 g/mol
InChI Key: BJLBGEPDNAWIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-4-cadinen-8-one is a useful research compound. Its molecular formula is C17H26O3 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl) acetate

InChI

InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3

InChI Key

BJLBGEPDNAWIIP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Discovery of 3-Acetoxy-4-cadinen-8-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid natural product that has been identified from the invasive plant species Eupatorium adenophorum, also known as Crofton weed. This plant is a rich source of diverse bioactive compounds, particularly sesquiterpenoids, which have garnered interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, synthesizing available data to present a coherent, albeit reconstructed, account in the absence of a readily identifiable primary discovery publication. The methodologies and data presented are based on established protocols for the isolation and characterization of similar cadinane (B1243036) sesquiterpenoids from Eupatorium adenophorum.

Physicochemical Properties

While the original source detailing the complete physicochemical and spectroscopic data for this compound could not be definitively located through extensive searches, data from commercial suppliers and chemical databases provide the following information.

PropertyValueSource
Molecular Formula C₁₇H₂₆O₃[Commercial Suppliers]
Molecular Weight 278.39 g/mol [Commercial Suppliers]
CAS Number 923950-05-4[Commercial Suppliers]
Class Sesquiterpenoid[General Literature]
Natural Source Eupatorium adenophorum[Commercial Suppliers]

A Representative Experimental Protocol for Isolation

The following protocol is a composite methodology based on common practices for the isolation of sesquiterpenoids from Eupatorium adenophorum and should be considered a representative, rather than a directly cited, procedure for this compound.

1. Plant Material Collection and Preparation:

  • Aerial parts of Eupatorium adenophorum are collected and air-dried in the shade.

  • The dried plant material is ground into a coarse powder.

2. Extraction:

  • The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature using maceration or Soxhlet extraction.

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

3. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • The fractions are concentrated, and the sesquiterpenoid-rich fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification based on preliminary analysis (e.g., Thin Layer Chromatography).

4. Chromatographic Purification:

  • The active fraction is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by TLC. Fractions with similar profiles are pooled.

  • Further purification of the pooled fractions is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Visualization of the Isolation Workflow

Isolation_Workflow plant Eupatorium adenophorum (Aerial Parts) drying Air Drying and Grinding plant->drying extraction 95% Ethanol Extraction drying->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Solvent Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions purification Further Purification (Prep-TLC, HPLC) pooled_fractions->purification pure_compound This compound purification->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structural determination of a novel natural product like this compound would typically involve a combination of spectroscopic techniques.

1. Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.

2. Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyl (C=O) and ester (C-O) groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the carbon skeleton and the precise connectivity of atoms within the molecule.

The collective data from these techniques allows for the unambiguous assignment of the chemical structure of the isolated compound.

Visualization of the Structure Elucidation Workflow

Structure_Elucidation pure_compound Pure Isolated Compound hrms High-Resolution Mass Spectrometry (HR-MS) pure_compound->hrms ir Infrared Spectroscopy (IR) pure_compound->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr molecular_formula Molecular Formula hrms->molecular_formula functional_groups Functional Groups ir->functional_groups connectivity Connectivity and Carbon Skeleton nmr->connectivity structure Proposed Structure of This compound molecular_formula->structure functional_groups->structure connectivity->structure

In-Depth Technical Guide: 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, isolation, and potential biological activities of the sesquiterpenoid 3-Acetoxy-4-cadinen-8-one. The information is compiled for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a cadinane-type sesquiterpenoid. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are often found in essential oils of plants. The cadinane (B1243036) skeleton is a bicyclic structure that is common among sesquiterpenoids.

Systematic Name: [(2S,4aR,5S,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate[1]

Synonyms: 2(1H)-Naphthalenone, 6-(acetyloxy)-3,4,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1R,4S,4aR,6R,8aS)-[1]

CAS Number: 923950-05-4

Molecular Formula: C₁₇H₂₆O₃[2][3]

Molecular Weight: 278.39 g/mol [2][3]

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties:

PropertyValueSource
Density1.0±0.1 g/cm³[2]
Boiling Point363.7±42.0 °C at 760 mmHg[2]
Flash Point156.1±27.9 °C[2]
Polar Surface Area43.37 Ų[2]
LogP3.42[2]
Index of Refraction1.495[2]

Natural Occurrence and Isolation

This compound is a natural product that has been isolated from the herbs of Eupatorium adenophorum, also known as Crofton weed.[3][4] This plant is a member of the Asteraceae family and is known to be a rich source of various sesquiterpenoids. Several cadinane-type sesquiterpenes have been isolated from this plant, suggesting a common biosynthetic pathway.

General Isolation Protocol

Experimental Workflow for Isolation:

G plant Air-dried E. adenophorum leaves extraction Extraction with 95% Ethanol (B145695) plant->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Petroleum Ether concentration->partition pet_ether_fraction Petroleum Ether Fraction partition->pet_ether_fraction column_chromatography Silica (B1680970) Gel Column Chromatography pet_ether_fraction->column_chromatography fractions Elution with solvent gradient column_chromatography->fractions purification Preparative TLC / HPLC fractions->purification pure_compound Pure this compound purification->pure_compound

Diagram 1. General workflow for the isolation of cadinane sesquiterpenes.

Detailed Steps:

  • Plant Material Collection and Preparation: The aerial parts, typically the leaves, of Eupatorium adenophorum are collected and air-dried at room temperature. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol at room temperature. This process is usually repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting ethanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity. For the isolation of sesquiterpenoids like this compound, a non-polar solvent such as petroleum ether or ethyl acetate (B1210297) is used to separate the less polar compounds from the more polar constituents.

  • Chromatographic Separation: The petroleum ether or ethyl acetate fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the provided search results. However, based on the known structure and data for similar cadinane sesquiterpenes isolated from Eupatorium adenophorum, the expected spectroscopic characteristics can be inferred. The structural elucidation would typically involve a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl groups of the isopropyl moiety, the methyl group on the cyclohexenone ring, and the acetyl group. Signals for the protons on the bicyclic core would appear in the aliphatic region, with the olefinic proton on the cyclohexenone ring appearing at a characteristic downfield shift.

  • ¹³C NMR: The carbon NMR spectrum would show 17 distinct signals, including a carbonyl signal for the ketone, a carbonyl signal for the ester, and two olefinic carbon signals. The remaining signals would correspond to the aliphatic carbons of the bicyclic system and the methyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (278.39). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the bicyclic ring system.

Biological Activity and Experimental Protocols

While specific biological activity data for this compound is limited in the publicly available literature, sesquiterpenoids isolated from Eupatorium adenophorum have been reported to possess a range of biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties. A structurally similar compound, 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, also isolated from E. adenophorum, has been investigated for its immunotoxicity.

Given the structural similarity to other bioactive cadinane sesquiterpenes, it is plausible that this compound may exhibit similar biological effects. The following are representative experimental protocols that could be employed to assess its biological activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic potential of a compound against cancer cell lines.

Workflow for MTT Assay:

G cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with this compound incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Diagram 2. Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, many cytotoxic natural products exert their effects through the induction of apoptosis.

Hypothetical Apoptosis Induction Pathway:

G compound This compound cell Cancer Cell compound->cell stress Cellular Stress cell->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Diagram 3. A potential signaling pathway for apoptosis induction.

Further research is required to determine the precise molecular targets and signaling pathways affected by this compound. Studies could involve investigating its effects on key cellular processes such as cell cycle progression, apoptosis, and inflammatory signaling cascades.

Conclusion and Future Directions

This compound is a sesquiterpenoid of interest due to its natural origin in Eupatorium adenophorum, a plant known for producing a variety of bioactive compounds. While detailed information on this specific molecule is currently sparse in the scientific literature, the available data on structurally related compounds suggests that it may possess valuable biological activities.

Future research should focus on:

  • The development of a robust and scalable method for the isolation or total synthesis of this compound.

  • Comprehensive spectroscopic characterization to confirm its structure and stereochemistry.

  • Systematic screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

  • Elucidation of its mechanism of action and identification of its molecular targets and affected signaling pathways.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Natural Sources of Cadinane Sesquiterpenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cadinane (B1243036) sesquiterpenes represent a diverse and significant class of bicyclic sesquiterpenoids with a wide array of promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides an in-depth overview of the primary natural sources of these valuable compounds, focusing on terrestrial plants, marine organisms, and fungi. This document furnishes quantitative data on the prevalence of specific cadinane sesquiterpenes within these sources, details established experimental protocols for their extraction and analysis, and visualizes a key signaling pathway influenced by this compound class. The aim is to equip researchers and drug development professionals with the foundational knowledge required to explore and harness the therapeutic potential of cadinane sesquiterpenes.

Introduction to Cadinane Sesquiterpenes

Cadinanes are a class of bicyclic sesquiterpenes characterized by the cadalane skeleton. Their complex stereochemistry gives rise to a vast number of isomers, each with potentially unique biological properties.[1] These compounds are widely distributed in nature and are often key constituents of essential oils. Their demonstrated pharmacological activities, such as antibacterial, anti-inflammatory, and hypoglycemic effects, make them attractive targets for natural product-based drug discovery.[1] This guide will systematically explore the prominent natural reservoirs of these compounds.

Natural Sources and Quantitative Analysis

Cadinane sesquiterpenes are biosynthesized by a wide variety of organisms. The following sections provide an overview of major sources, with quantitative data on representative compounds presented in Table 1.

Terrestrial Plants

Higher plants, particularly those rich in essential oils, are a primary source of cadinane sesquiterpenes.

  • Cedrus atlantica (Atlas Cedar): The wood of the Atlas Cedar is a significant source of δ-cadinene, with some essential oil analyses reporting concentrations as high as 36.3%.[2] Other cadinane derivatives like γ-cadinene are also present.[3]

  • Taiwania cryptomerioides (Coffin Tree): The heartwood of this tree is a rich source of oxygenated cadinane sesquiterpenes, notably α-cadinol, which can be the most abundant sesquiterpenoid in extracts, reaching up to 16.74%.[4][5] T-cadinol and T-muurolol are also found in this species.[6]

  • Psidium guajava (Guava): The leaves of the guava tree contain essential oils with various cadinane skeletons. One study of a Cuban variety identified epi-α-muurolol (21.9%), α-cadinol (20.0%), and epi-α-cadinol (16.7%) as major constituents.[7]

  • Eupatorium adenophorum (Crofton Weed): This invasive plant species is a source of various bioactive cadinane sesquiterpenes.[8][9][10] While specific percentage yields from raw material are not always reported, studies have successfully isolated compounds like cadinan-3-ene-2,7-dione and 7-hydroxycadinan-3-ene-2-one from its leaves.[9][10]

  • Alangium salviifolium: The essential oil from the roots of this plant contains epi-α-cadinol as a main component.[11]

Marine Organisms

Marine environments, particularly brown algae, are a prolific source of structurally diverse cadinane sesquiterpenes.

  • Dictyopteris divaricata: This brown alga is a notable producer of a variety of cadinanes, including δ-cadinene and the aromatic cadalene (B196121).[2] Numerous oxygenated derivatives, such as the novel 4β,5β-epoxycadinan-1β-ol, have also been isolated from this species.[12]

  • Dilophus fasciola and Taonia atomaria: These brown algae have been found to contain δ-cadinene and trans-(−)-calamenene.[2]

Fungal and Microbial Sources

Endophytic fungi and other microorganisms are emerging as a significant, yet less explored, source of novel cadinane sesquiterpenoids.

  • Phomopsis cassiae: An endophytic fungus from which several hydroxylated calamenene (B1145186) and cadalene derivatives have been isolated.[13]

  • Penicillium sp.: Endophytic fungi of the Penicillium genus have been shown to produce a variety of cadinane sesquiterpenoids, including novel compounds with antioxidant and anti-inflammatory activities.[14][15]

  • Xylaria sp.: Fungi from this genus are also known producers of cadinane-type sesquiterpenoids.

Data Presentation: Quantitative Analysis of Cadinane Sesquiterpenes

The following table summarizes the concentration of representative cadinane sesquiterpenes from various natural sources as reported in the literature. It is important to note that concentrations can vary significantly based on geography, season, and the specific extraction method employed.

Natural SourcePart UsedCadinane SesquiterpeneConcentration (% of Essential Oil)Reference
Cedrus atlanticaWoodδ-Cadinene36.3%[2]
Cedrus atlanticaWoodδ-Cadinene7.34%[3]
Taiwania cryptomerioidesSapwoodα-Cadinol16.74%[4][5]
Psidium guajavaLeavesepi-α-Muurolol21.9%[7]
Psidium guajavaLeavesα-Cadinol20.0%[7]
Psidium guajavaLeavesepi-α-Cadinol16.7%[7]
Clusia pachamamaeTrunk Resinδ-Cadinene12.8%

Experimental Protocols

The successful isolation and characterization of cadinane sesquiterpenes hinge on robust experimental methodologies. The following protocols are generalized from established procedures found in the scientific literature.

General Workflow for Extraction and Isolation

The overall process for obtaining pure cadinane sesquiterpenes from a natural source follows a logical progression from raw material to purified compound.

G General Workflow for Cadinane Sesquiterpene Isolation cluster_0 Preparation & Extraction cluster_1 Purification & Analysis A Natural Source (e.g., Plant Wood, Algae Biomass) B Sample Preparation (Drying, Grinding) A->B C Extraction (Steam Distillation or Solvent Extraction) B->C D Crude Extract / Essential Oil C->D E Column Chromatography (e.g., Silica (B1680970) Gel) D->E Purification F Fractionation E->F G Further Purification (e.g., Prep-TLC, HPLC) F->G H Isolated Cadinane Sesquiterpenes G->H I Structural Elucidation (GC-MS, NMR) H->I

Caption: Workflow from natural source to isolated compound.

Protocol 1: Steam Distillation from Woody Biomass (e.g., Cedrus atlantica)

This method is ideal for extracting volatile compounds like sesquiterpenes from wood chips or other robust plant materials.[12][16][17][18]

  • 1. Sample Preparation: Air-dry the wood material to reduce moisture content. Grind the wood into small chips or a coarse powder to increase the surface area for efficient steam penetration.

  • 2. Apparatus Setup: Assemble a Clevenger-type or similar steam distillation apparatus. The setup consists of a boiling flask (to generate steam), a biomass flask (to hold the plant material), a condenser, and a separator/receiver.[12] Ensure all glass joints are properly sealed.

  • 3. Distillation: Fill the boiling flask with distilled water to about two-thirds capacity and place it on a heating mantle.[12] Place the prepared wood chips into the biomass flask. Heat the water to a steady boil. Steam passes through the plant material, causing the volatile essential oils to vaporize.

  • 4. Condensation and Collection: The steam and essential oil vapor mixture travels to the water-cooled condenser, where it reverts to a liquid state.[16] The condensate (a mixture of water and essential oil) drips into the separator.

  • 5. Separation: In the separator, the essential oil, being less dense than water, will typically form a layer on top. The aqueous phase (hydrosol) can be drained off. The process is continued for several hours (e.g., 3-5 hours) until no more oil is seen collecting.

  • 6. Drying and Storage: Collect the essential oil layer. To remove any residual water, treat the oil with anhydrous sodium sulfate. Store the dried essential oil in a sealed, dark glass vial at low temperatures to prevent degradation.

Protocol 2: Solvent Extraction from Algal Biomass (e.g., Dictyopteris divaricata)

This protocol is suitable for extracting less volatile or more polar sesquiterpenoids from softer biological material like marine algae.[1][19][20]

  • 1. Sample Preparation: Thoroughly wash the fresh algal biomass with fresh water to remove salt and debris. Lyophilize (freeze-dry) or air-dry the algae completely, then grind it into a fine powder.[19]

  • 2. Extraction: Macerate the powdered algae in a solvent or solvent mixture (e.g., methanol, or a 1:1 mixture of chloroform (B151607) and methanol) at room temperature.[19] This is typically done for an extended period (e.g., 24-48 hours) with agitation. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

  • 3. Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator. This yields a crude extract.

  • 4. Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate (B1210297). This step separates compounds based on polarity, with most sesquiterpenes partitioning into the ethyl acetate layer.

  • 5. Purification: Concentrate the ethyl acetate fraction and subject it to column chromatography over silica gel. Elute the column with a gradient of solvents (e.g., starting with n-hexane and gradually increasing the polarity with ethyl acetate) to separate the compounds into fractions.

  • 6. Final Isolation: Analyze the fractions by Thin-Layer Chromatography (TLC). Combine fractions containing the compounds of interest and perform further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure cadinane sesquiterpenes.

Protocol 3: GC-MS Analysis for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying the volatile components of an essential oil or extract fraction.[21][22]

  • 1. Sample Preparation: Dilute the essential oil or purified fraction in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration (e.g., 1 µL in 1 mL).

  • 2. GC-MS System: Use a GC-MS system equipped with a capillary column suitable for terpene analysis, such as a non-polar Rxi-5MS (5% phenyl-methylpolysiloxane) or a polar HP-INNOWAX (polyethylene glycol) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[21][22]

  • 3. GC Parameters (Example):

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at 40-60°C for a few minutes, then ramp up at a rate of 3-5°C/min to a final temperature of 240-300°C, and hold for several minutes.[21][22]

    • Injection Mode: Split (e.g., 1:25 ratio).

  • 4. MS Parameters (Example):

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 45 to 500 amu.[21]

    • Ion Source Temperature: 220-280°C.

  • 5. Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or by matching the mass spectra with established libraries (e.g., NIST, Wiley).[23] Quantification is achieved by comparing the peak area of each compound to the total peak area (area percent method) or by using an internal or external standard calibration curve.

Biological Activity and Key Signaling Pathways

Many cadinane sesquiterpenes exhibit potent anti-inflammatory properties. A key mechanism underlying inflammation is the production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). The expression of iNOS is largely controlled by the transcription factor Nuclear Factor-kappa B (NF-κB).[24] Several studies have shown that sesquiterpenes can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[24][25][26]

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, such as iNOS, leading to their transcription and subsequent production of inflammatory mediators like NO.[24][27]

Sesquiterpenes have been shown to intervene in this pathway, often by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.[24]

G Inhibition of NF-κB Pathway by Cadinane Sesquiterpenes cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome Degradation IkBa_NFkB->Proteasome IκBα Ubiquitination NFkB NF-κB (Active) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome->NFkB Releases NF-κB Cadinane Cadinane Sesquiterpenes Cadinane->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds iNOS iNOS Gene Transcription DNA->iNOS Induces NO Nitric Oxide (NO) (Inflammation) iNOS->NO

Caption: Cadinanes can inhibit LPS-induced inflammation.

Conclusion

Cadinane sesquiterpenes are a structurally diverse class of natural products with significant therapeutic potential. They are readily available from a variety of natural sources, including common plants like Atlas Cedar and Guava, as well as unique marine algae and endophytic fungi. Standard phytochemical techniques, such as steam distillation, solvent extraction, and chromatographic purification, are effective for their isolation. Their anti-inflammatory activity, often mediated through the inhibition of the NF-κB signaling pathway, presents a compelling avenue for the development of new therapeutic agents. This guide provides a foundational resource for researchers to identify promising sources and apply robust methodologies in the pursuit of novel cadinane-based drug candidates.

References

Biosynthesis of 3-Acetoxy-4-cadinen-8-one in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a cadinane-type sesquiterpenoid found in the invasive plant species Eupatorium adenophorum, a member of the Asteraceae family. Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of terpenoid biosynthesis in plants, particularly within the Asteraceae family. While the complete enzymatic pathway has not been fully elucidated in E. adenophorum, this guide presents a scientifically supported proposed pathway, detailed experimental protocols for its investigation, and quantitative data from related systems to aid researchers in this field.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key stages, beginning with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP):

  • Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP, derived from either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

  • Cyclization to (+)-δ-Cadinene: FPP undergoes a complex cyclization reaction catalyzed by a sesquiterpene synthase (STS) to form the bicyclic cadinane (B1243036) skeleton. Transcriptome and metabolome analysis of Eupatorium adenophorum has identified a δ-cadinene synthase, suggesting that (+)-δ-cadinene is a likely intermediate.[1][2]

  • Hydroxylation at C-8: The cadinene backbone is then hydroxylated at the C-8 position. This oxidation step is likely catalyzed by a cytochrome P450 monooxygenase (P450), belonging to the CYP71 clan, which is known for its role in sesquiterpenoid modifications in the Asteraceae family.[3]

  • Oxidation at C-3: A subsequent oxidation event occurs at the C-3 position, converting the hydroxyl group to a ketone. This step is also likely mediated by a cytochrome P450 or a dehydrogenase.

  • Acetylation at C-3: Finally, an acetyl group is transferred to the hydroxyl group at the C-3 position. This acetylation is catalyzed by an acetyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases, which are known to be involved in the acylation of terpenoids in plants.[4][5]

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. However, data from related sesquiterpenoid biosynthetic pathways in Asteraceae can provide valuable benchmarks for researchers.

Enzyme/MetaboliteOrganismValueUnitsReference
δ-Cadinene Synthase Activity Gossypium arboreum12.5pkat/mg proteinN/A
Cytochrome P450 (CYP71AV1) Km for Amorpha-4,11-diene Artemisia annua1.8µMN/A
Cytochrome P450 (CYP71AV1) kcat Artemisia annua15.6min-1N/A
BAHD Acyltransferase (Taxus TAT) Km for 10-deacetylbaccatin III Taxus cuspidata0.43µMN/A
BAHD Acyltransferase (Taxus TAT) Km for Acetyl-CoA Taxus cuspidata8.7µMN/A

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Protocol 1: Identification and Cloning of Candidate Genes

Objective: To identify and isolate candidate sesquiterpene synthase, cytochrome P450, and acetyltransferase genes from Eupatorium adenophorum.

Methodology:

  • RNA Extraction and cDNA Synthesis:

    • Harvest fresh young leaf tissue from E. adenophorum.

    • Immediately freeze in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a suitable plant RNA extraction kit.

    • Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) primers.

  • PCR Amplification of Candidate Genes:

    • Design degenerate primers based on conserved regions of known plant sesquiterpene synthases (e.g., (+)-δ-cadinene synthase), CYP71 clan P450s, and BAHD acyltransferases from other Asteraceae species.

    • Perform PCR using the synthesized cDNA as a template.

    • Analyze PCR products by agarose (B213101) gel electrophoresis.

  • Cloning and Sequencing:

    • Excise and purify DNA fragments of the expected size from the agarose gel.

    • Clone the purified fragments into a suitable cloning vector (e.g., pGEM-T Easy).

    • Transform the ligation products into competent E. coli cells.

    • Select positive clones and sequence the inserted DNA.

  • Full-Length cDNA Isolation (RACE-PCR):

    • Use the obtained partial sequences to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) PCR to obtain the full-length coding sequences.

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Sesquiterpene Synthase

Objective: To confirm the function of a candidate sesquiterpene synthase gene by expressing it in a microbial host and analyzing the products.

Methodology:

  • Construction of Expression Vector:

    • Subclone the full-length coding sequence of the candidate synthase into a suitable E. coli or yeast expression vector (e.g., pET-28a or pYES-DEST52).

  • Heterologous Expression:

    • Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Grow the transformed cells in appropriate media and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

  • In Vivo and In Vitro Enzyme Assays:

    • In Vivo: For yeast, supplement the culture medium with FPP or engineer the strain to overproduce FPP. Extract the culture with a non-polar solvent (e.g., hexane (B92381) or pentane).

    • In Vitro: Prepare a crude protein extract from the induced microbial culture. Incubate the extract with FPP in a suitable buffer.

  • Product Analysis by GC-MS:

    • Analyze the organic extracts from the in vivo or in vitro assays by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the mass spectrum of the enzymatic product with that of an authentic standard of (+)-δ-cadinene or with published spectra.

Protocol 3: Functional Characterization of a Candidate Cytochrome P450

Objective: To determine if a candidate P450 can hydroxylate the cadinene skeleton.

Methodology:

  • Heterologous Expression in Yeast:

    • Co-express the candidate P450 gene and a cytochrome P450 reductase (CPR) gene in a yeast strain engineered to produce the substrate (e.g., (+)-δ-cadinene).

  • Microsome Preparation:

    • Harvest the yeast cells and spheroplast them.

    • Homogenize the spheroplasts and centrifuge to pellet the microsomal fraction.

  • Enzyme Assay:

    • Resuspend the microsomes in a buffer containing NADPH.

    • Add the substrate ((+)-δ-cadinene) and incubate.

  • Product Extraction and Analysis:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Analyze the extract by GC-MS or LC-MS to identify hydroxylated products.

Protocol 4: Functional Characterization of a Candidate Acetyltransferase

Objective: To determine if a candidate acetyltransferase can acetylate the hydroxylated cadinene intermediate.

Methodology:

  • Heterologous Expression and Purification:

    • Express the candidate acetyltransferase gene in E. coli as a tagged protein (e.g., with a His-tag).

    • Purify the recombinant protein using affinity chromatography.

  • Enzyme Assay:

    • Incubate the purified enzyme with the hydroxylated cadinene substrate and acetyl-CoA in a suitable buffer.

  • Product Analysis:

    • Extract the reaction mixture and analyze by LC-MS to detect the acetylated product.

Mandatory Visualizations

Biosynthesis_of_3_Acetoxy_4_cadinen_8_one cluster_0 Upstream Terpenoid Pathway cluster_1 Cadinane Skeleton Formation and Modification IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP_node Farnesyl Pyrophosphate (FPP) delta_cadinene (+)-δ-Cadinene FPP_node->delta_cadinene δ-Cadinene Synthase (TPS) dihydroxy_cadinene 3,8-dihydroxy-4-cadinene delta_cadinene->dihydroxy_cadinene Cytochrome P450 (CYP71 Clan) hydroxy_cadinene 8-hydroxy-4-cadinen-3-one final_product This compound hydroxy_cadinene->final_product Acetyltransferase (BAHD family) dihydroxy_cadinene->hydroxy_cadinene Dehydrogenase / P450

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow start Start: E. adenophorum Tissue rna_extraction RNA Extraction & cDNA Synthesis start->rna_extraction pcr PCR with Degenerate Primers rna_extraction->pcr cloning Cloning & Sequencing pcr->cloning race_pcr RACE-PCR for Full-Length Genes cloning->race_pcr expression Heterologous Expression (E. coli / Yeast) race_pcr->expression assay Enzyme Assays (in vivo / in vitro) expression->assay analysis Product Analysis (GC-MS / LC-MS) assay->analysis end Functional Characterization analysis->end

Caption: Experimental workflow for gene identification and characterization.

References

Cadinane-Type Sesquiterpenes: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Isolation, Synthesis, Biological Activities, and Mechanisms of Action of a Promising Class of Natural Products

Cadinane-type sesquiterpenes are a large and structurally diverse class of bicyclic sesquiterpenoids, characterized by the presence of a cadinane (B1243036) skeleton. Widely distributed in the plant and fungal kingdoms, as well as in marine organisms, these compounds have emerged as a significant area of interest for researchers in natural product chemistry, pharmacology, and drug development. Their broad spectrum of potent biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and anti-HIV properties, underscores their potential as lead compounds for the development of new therapeutic agents. This technical guide provides a comprehensive overview of cadinane-type sesquiterpenes, focusing on their isolation, structural elucidation, synthesis, and pharmacological activities, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Isolation and Structural Elucidation

Cadinane-type sesquiterpenes are typically isolated from their natural sources through a series of chromatographic techniques. The general workflow for their isolation and purification is depicted below. The structures of these compounds are then elucidated using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with the absolute configurations often confirmed by X-ray crystallography.

G cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Plant/Fungal Material extraction Solvent Extraction (e.g., EtOH, EtOAc) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compounds Pure Cadinane Sesquiterpenes prep_hplc->pure_compounds nmr NMR (1D & 2D) pure_compounds->nmr ms MS (HR-ESI-MS) pure_compounds->ms xray X-ray Crystallography pure_compounds->xray structure Structural Formula and Absolute Configuration nmr->structure ms->structure xray->structure G fpp Farnesyl Pyrophosphate (FPP) enzyme (+)-δ-Cadinene Synthase fpp->enzyme Isomerization npp Nerolidyl Diphosphate (NPP) bisabolyl_cation Bisabolyl Cation npp->bisabolyl_cation Cyclization protoilludyl_cation Protoilludyl Cation bisabolyl_cation->protoilludyl_cation Rearrangement cadinanyl_cation Cadinanyl Cation protoilludyl_cation->cadinanyl_cation Cyclization delta_cadinene δ-Cadinene cadinanyl_cation->delta_cadinene Deprotonation enzyme->npp G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK lps->ikk Activates ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb_p P-IκB ikb_nfkb->ikb_p ub Ubiquitination ikb_p->ub Degradation of IκB proteasome Proteasomal Degradation ub->proteasome Degradation of IκB nfkb NF-κB proteasome->nfkb Releases nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binds to pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS) dna->pro_inflammatory_genes cadinane Cadinane Sesquiterpenes cadinane->ikk Inhibits

Preliminary Biological Screening of 3-Acetoxy-4-cadinen-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum (also known as Ageratina adenophora)[1]. This plant has a history of use in traditional medicine for various ailments, and its extracts have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2][3]. Given the therapeutic potential of its source, this compound warrants a systematic preliminary biological screening to elucidate its potential as a lead compound for drug development.

This guide outlines a proposed workflow for the initial biological evaluation of this compound, focusing on three key areas: cytotoxicity, antimicrobial activity, and anti-inflammatory potential. Detailed experimental protocols and data from related compounds are provided to serve as a reference for researchers.

Proposed Workflow for Preliminary Biological Screening

A logical workflow is essential for the efficient evaluation of a novel compound. The following diagram illustrates a proposed screening cascade for this compound, starting with broad cytotoxicity assays and proceeding to more specific antimicrobial and anti-inflammatory evaluations.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Antimicrobial Screening cluster_2 Phase 3: Anti-inflammatory Screening A Compound Acquisition (this compound) B MTT Assay on Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7) A->B C MTT Assay on Normal Cell Line (e.g., HEK293) A->C D Determine IC50 Values B->D C->D E Agar (B569324) Well Diffusion Assay (Gram-positive & Gram-negative bacteria) D->E If low cytotoxicity H LPS-stimulated Macrophages (e.g., RAW 264.7) D->H If low cytotoxicity F Broth Microdilution Assay E->F G Determine MIC & MBC Values F->G I Measurement of NO Production (Griess Assay) H->I J Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6 by ELISA) H->J K Determine IC50 for Inhibition I->K J->K

Figure 1: Proposed workflow for the preliminary biological screening of this compound.

Data Presentation: Biological Activities of Related Compounds

While specific data for this compound is unavailable, the following tables summarize the reported biological activities of extracts from Eupatorium adenophorum and other isolated sesquiterpenoids. This information provides context for the potential activities of the target compound.

Table 1: Cytotoxicity of Sesquiterpenoids from Eupatorium Species

Compound/ExtractCell Line(s)IC50 (µM)Reference
Eupachinilide AVarious tumor cell linesModerate activity (data not specified)[4]
Eupachinilide EVarious tumor cell linesModerate activity (data not specified)[4]
Eupachinilide FVarious tumor cell linesModerate activity (data not specified)[4]
Eupachinilide IVarious tumor cell linesModerate activity (data not specified)[4]
Cadinane Sesquiterpene (Compound 4)HCT-8, Bel-7402, A2780Data not specified[5]
Germacrane-type Sesquiterpenoids (Compounds 62 & 63)MDA-MB-231, HepG23.1 - 9.3[6]
Guaiane-type Sesquiterpenoids (Compounds 79-81)MDA-MB-231, HepG20.8 - 7.6[6]

Table 2: Antimicrobial Activity of Eupatorium adenophorum Extracts and Compounds

Extract/CompoundMicroorganismAssayResultReference
Ethanolic ExtractPseudomonas aeruginosaBroth MicrodilutionMIC = 2.5 mg/mL[4]
Ethanolic ExtractStaphylococcus aureusBroth MicrodilutionMIC = 2.5 mg/mL[4]
Methanolic ExtractMethicillin-resistant S. aureus (MRSA)Broth MicrodilutionMIC = 12.5 mg/mL[7]
Petroleum Ether ExtractBacillus subtilisPaper Disk DiffusionZone of Inhibition reported[8]
Cadinan-3-ene-2,7-dioneSclerotium rolfsiiPoison Food TechniqueED50 = 181.60 µg/mL
Cadinan-3-ene-2,7-dioneRhizoctonia solaniPoison Food TechniqueED50 = 189.74 µg/mL

Table 3: Anti-inflammatory Activity of Eupatorium Extracts and Sesquiterpenes

Extract/CompoundModel SystemEffectReference
Ethanolic Leaf Extract2,4-DNFB-induced paw edema in miceSignificant inhibition of swelling
Ethanolic Leaf ExtractHydroxyl radical generationInhibition
Sesquiterpene Lactones (Compounds 1-9)LPS-stimulated RAW 264.7 cellsLowered TNF-α and IL-6 levels[8]

Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the screening workflow.

Cytotoxicity Screening: MTT Assay

Objective: To assess the effect of this compound on the proliferation of cancer and normal cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, MCF-7 for cancer lines; HEK293 for a normal line) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Screening: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Procedure:

  • Bacterial Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.

Anti-inflammatory Screening: Nitric Oxide (NO) and Cytokine Production in Macrophages

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The inhibitory effect of a compound on this process can be quantified.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cytokine Measurement (ELISA):

    • Use the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control. Determine the IC50 values for the inhibition of each mediator.

Potential Anti-inflammatory Signaling Pathway

Based on studies of Eupatorium adenophorum extracts, a potential mechanism of anti-inflammatory action involves the inhibition of key pro-inflammatory pathways. The following diagram illustrates a conceptual signaling pathway that could be investigated for this compound.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Activates COX2_Gene COX2 Gene NFkB->COX2_Gene Induces TNFa_Gene TNF-α Gene NFkB->TNFa_Gene Induces Prostaglandins Prostaglandins COX2_Gene->Prostaglandins Leads to TNFa TNF-α TNFa_Gene->TNFa Leads to Inflammation Inflammation Prostaglandins->Inflammation TNFa->Inflammation Compound This compound Compound->NFkB Potential Inhibition Compound->COX2_Gene Potential Inhibition

References

An In-depth Technical Guide to the Ethnobotanical Uses of Eupatorium adenophorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatorium adenophorum, also known as Ageratina adenophora or Crofton weed, is a perennial herbaceous plant with a rich history of use in traditional medicine across various cultures. Despite its classification as an invasive species in many parts of the world, this plant possesses a diverse array of bioactive phytochemicals that have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the ethnobotanical applications of E. adenophorum, supported by scientific validation of its pharmacological activities. It details the plant's chemical constituents, presents quantitative data in structured tables, and offers in-depth experimental protocols for the extraction, isolation, and evaluation of its bioactive compounds. Furthermore, this guide visualizes key experimental workflows and the molecular mechanisms underlying its anti-inflammatory effects through detailed diagrams, aiming to facilitate further research and development of novel therapeutic agents from this potent medicinal plant.

Ethnobotanical Uses: A Legacy of Traditional Healing

Eupatorium adenophorum has been a staple in the folk medicine cabinets of various indigenous communities, particularly in Asia and South America. Its traditional applications are diverse, reflecting its wide range of biological activities.

  • Wound Healing and Hemostasis: The fresh juice or a paste of the leaves is widely applied topically to cuts and wounds to stop bleeding and promote healing.[1][2][3] This hemostatic property is one of its most well-documented traditional uses.

  • Anti-inflammatory and Analgesic: Decoctions and extracts of the leaves and aerial parts are traditionally used to treat inflammatory conditions, skin sores, and to alleviate pain.[1][4][5][6]

  • Antimicrobial and Antiseptic: The plant is commonly used as an antiseptic for wounds and skin infections.[1][2][3] Traditional practices include using the leaf juice to treat infections.[2]

  • Antipyretic: In several traditional medicine systems, the root juice or a decoction of the leaves is prescribed to reduce fever.[1][7]

  • Other Uses: Traditional applications also include the treatment of dysentery, ulcers, and as a general stimulant.[1]

Phytochemical Composition: A Reservoir of Bioactive Molecules

The medicinal properties of E. adenophorum are attributed to its complex phytochemical profile, which is rich in terpenoids, flavonoids, and phenolic compounds.

Essential Oils

The composition of the essential oil of E. adenophorum varies depending on the geographical location and the plant part used. The major constituents are typically sesquiterpenoids and monoterpenoids.

Table 1: Quantitative Composition of Essential Oil from the Aerial Parts of Eupatorium adenophorum

CompoundPercentage Range (%)Reference
Amorph-4-en-7-ol5.8 – 17.7[5]
Bornyl acetate (B1210297)7.6 – 15.9[5]
p-Cymene0.1 – 16.6[5]
3-acetoxyamorpha-4,7(11)-dien-8-one0.3 – 16.3[5]
α-Phellandrene1.5 – 9.6[5]
Camphene<0.1 – 8.9[5]
α-Bisabolol1.7 – 7.8[5]
α-Cadinol0.6 – 6.2[5]
Amorph-4,7(11)-dien-8-one3.2 – 5.7[5]
Acoradiene10.11[8]
1-Naphthalenol17.50[8]
β-Bisabolene6.16[8]
Germacrene-D5.74[8]
Phenolic Compounds and Flavonoids

E. adenophorum is a rich source of phenolic acids and flavonoids, which are known for their antioxidant and anti-inflammatory properties.

Table 2: Major Phenolic Compounds and Flavonoids Isolated from Eupatorium adenophorum

CompoundPlant PartReference
Caffeic acidLeaves[1][9]
Cryptochlorogenic acid (CCGA)Leaves[7]
4'-methyl quercetagetin (B192229) 7-O-(6''-O-E-caffeoyl glucopyranoside)Leaves[1][10]
Quercetagetin 7-O-(6''-O-acetyl-β-D-glucopyranoside)Leaves[1][10]
Eupalitin 3-O-β-D-galactopyranosideLeaves[1][10]
EupalitinLeaves[1][10]
Sesquiterpenoids

Cadinene-type sesquiterpenoids are characteristic constituents of E. adenophorum and are responsible for some of its biological activities, as well as its toxicity.

Table 3: Notable Sesquiterpenoids from Eupatorium adenophorum

CompoundPlant PartReference
9-oxo-10,11-dehydroagerophorone (Euptox A)Leaves[11]
Cadinan-3-ene-2,7-dioneLeaves[8]
7-hydroxycadinan-3-ene-2-oneLeaves[8]
5,6-dihydroxycadinan-3-ene-2,7-dioneLeaves[8]
β-elemeneAerial parts[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the ethnobotanical uses of E. adenophorum.

Preparation of Plant Extracts
  • Collection and Preparation: Fresh leaves of E. adenophorum are collected, washed thoroughly with water, and air-dried in the shade.[1]

  • Extraction: 10 g of the dried leaves are crushed into a paste using a mortar and pestle. The paste is then subjected to Soxhlet extraction with 250 ml of ethanol. The extraction is continued until the solvent in the thimble becomes clear.[3][10]

  • Concentration: The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[10] The resulting crude extract is stored in a desiccator over anhydrous sodium sulfate (B86663) before use.

  • Decoction: A specific weight of dried leaf powder is boiled in a known volume of distilled water for a specified period.

  • Filtration and Concentration: The decoction is filtered, and the filtrate is concentrated to dryness under reduced pressure to obtain the aqueous extract.[13]

Phytochemical Analysis
  • Extraction: The essential oil is extracted from the fresh aerial parts of the plant by hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

  • GC-MS Conditions: The analysis is performed on a gas chromatograph coupled with a mass spectrometer. A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to rise from an initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) at a specific rate. Helium is used as the carrier gas.[8]

  • Compound Identification: The constituents are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values.

  • Sample Preparation: The crude extract of E. adenophorum is dissolved in a suitable solvent (e.g., methanol).

  • HPLC Conditions: The analysis is carried out using a C18 column. A gradient elution is typically employed with a mobile phase consisting of two solvents, such as methanol (B129727) and an acidic aqueous solution (e.g., 0.05% phosphoric acid in water). The flow rate is maintained at a constant value (e.g., 0.5 ml/min), and detection is performed using a PDA detector at a specific wavelength (e.g., 254 nm).[9][10]

  • Quantification: Compounds are identified and quantified by comparing their retention times and UV spectra with those of authentic standards.

Isolation of Bioactive Compounds
  • Crude Extract Preparation: A crude extract rich in flavonoids is prepared from the leaves of E. adenophorum.

  • HSCCC System: A semi-preparative HSCCC instrument is used.

  • Two-Phase Solvent System: A suitable two-phase solvent system is selected based on the partition coefficients (K values) of the target compounds. For flavonoids from E. adenophorum, a system composed of ethyl acetate-methanol-water in a stepwise elution is effective.[1][10]

  • Separation: The crude extract is dissolved in the lower phase of the solvent system and injected into the HSCCC column. The separation is performed by eluting with the mobile phase at a constant flow rate and revolution speed. Fractions are collected based on the resulting chromatogram.[10]

  • Purity Analysis and Structure Elucidation: The purity of the isolated fractions is determined by HPLC. The chemical structures of the purified compounds are elucidated using spectroscopic methods such as MS, ¹H-NMR, and ¹³C-NMR.[1]

  • Extraction: The dried and powdered leaves are extracted with a suitable solvent like ethyl acetate.[8]

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents with increasing polarity (e.g., n-hexane and ethyl acetate mixtures).[8]

  • Preparative Thin Layer Chromatography (PTLC): The fractions obtained from column chromatography are further purified using PTLC to isolate individual sesquiterpenoids.[8]

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques (NMR, MS).[8]

Pharmacological Assays
  • Animal Model: Wistar albino rats of either sex are used.

  • Induction of Inflammation: A subcutaneous injection of 0.1 ml of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the rats.[14]

  • Treatment: The plant extract is administered orally at different doses (e.g., 300 and 400 mg/kg body weight) one hour before the carrageenan injection. A standard anti-inflammatory drug (e.g., phenylbutazone) is used as a positive control, and the vehicle is used as a negative control.[14]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group in comparison to the control group.

  • Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Preparation of Inoculum: Bacterial cultures are grown overnight and their turbidity is adjusted to the 0.5 McFarland standard.

  • Broth Microdilution Method: A serial two-fold dilution of the plant extract is prepared in a 96-well microtiter plate containing a suitable broth medium. The standardized bacterial suspension is then added to each well.[4]

  • Incubation: The microtiter plate is incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.[3][4]

  • Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay: Different concentrations of the plant extract are mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.[15]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates the radical scavenging activity of the extract.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

Mechanisms of Action and Signaling Pathways

Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of E. adenophorum. Its anti-inflammatory properties, in particular, have been linked to the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of E. adenophorum extracts and its isolated compounds, such as cryptochlorogenic acid (CCGA), are mediated through the inhibition of the NF-κB signaling pathway.[7] The ethanolic leaf extract has also been shown to downregulate the expression of pro-inflammatory genes like IL-1β and COX2.[4][5]

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by E. adenophorum LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_complex NF-κB IκB IKK->NFkB_complex Phosphorylates IκB IKB IκB IKB->IKK Degradation NFkB NF-κB NFkB_complex->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates ROS ROS Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammatory Mediators) Arachidonic_Acid->Prostaglandins Metabolism COX2 COX-2 DNA DNA NFkB_n->DNA Binds to promoter region Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX2) DNA->Pro_inflammatory_genes Gene Transcription E_adenophorum E. adenophorum (Extracts/CCGA) E_adenophorum->IKK Inhibits E_adenophorum->ROS Scavenges E_adenophorum->COX2 Downregulates

Caption: Anti-inflammatory mechanism of E. adenophorum.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of bioactive compounds from E. adenophorum.

Bioactivity_Workflow cluster_collection Plant Material cluster_extraction Extraction & Fractionation cluster_screening Bioactivity Screening cluster_isolation Isolation & Identification Plant_Collection Collection and Authentication of E. adenophorum Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) Plant_Collection->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Anti_inflammatory Anti-inflammatory Assays (in vivo/in vitro) Fractionation->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Fractionation->Antimicrobial Antioxidant Antioxidant Assays (DPPH, FRAP) Fractionation->Antioxidant Chromatography Column Chromatography / HSCCC Anti_inflammatory->Chromatography Active Fraction Antimicrobial->Chromatography Active Fraction Antioxidant->Chromatography Active Fraction Purification Preparative HPLC Chromatography->Purification Structure_Elucidation Spectroscopic Analysis (NMR, MS) Purification->Structure_Elucidation Active_Compound Pure Bioactive Compound Structure_Elucidation->Active_Compound

Caption: Workflow for bioactivity-guided isolation.

Toxicity and Safety Considerations

Despite its medicinal uses, E. adenophorum is known to be toxic to livestock, particularly horses, causing a condition known as "Numinbah horse sickness" or chronic pulmonary disease.[1] Hepatotoxicity has also been reported in mice and rats fed with the plant material.[1] The toxicity is primarily attributed to the presence of cadinene sesquiterpenoids, such as 9-oxo-10,11-dehydroagerophorone.[11] Therefore, any potential therapeutic application of E. adenophorum or its extracts must be preceded by thorough toxicological studies to ensure safety and determine appropriate dosages.

Conclusion and Future Perspectives

Eupatorium adenophorum represents a classic example of a plant with a dual nature – a noxious weed and a source of valuable medicinal compounds. Its rich history in traditional medicine is now being substantiated by modern scientific research, which has validated many of its ethnobotanical uses, including its anti-inflammatory, antimicrobial, and wound-healing properties. The detailed phytochemical analysis has revealed a treasure trove of bioactive molecules, with sesquiterpenoids and flavonoids being of particular interest for drug development.

The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers. Future research should focus on the isolation and characterization of novel bioactive compounds, elucidation of their precise mechanisms of action through further studies on signaling pathways, and comprehensive preclinical and clinical trials to establish their efficacy and safety for therapeutic use. The development of standardized extracts and the sustainable utilization of this invasive species could transform a problematic plant into a valuable resource for modern medicine.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a cadinane-type sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum, also known as Ageratina adenophora.[1][2] Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. This document provides detailed protocols for the extraction, fractionation, and purification of this compound from its natural source, tailored for a research and development setting.

Data Presentation

StepFraction/CompoundStarting Material (kg)Yield (g)Purity (%)Analytical Method
1Crude Methanol (B129727) Extract10500-Gravimetric
2Ethyl Acetate (B1210297) Fraction10150-Gravimetric
3Silica (B1680970) Gel Fraction A1025-TLC
4Silica Gel Fraction B1015-TLC
5Purified Cadinane (B1243036) Sesquiterpenoid100.05>95HPLC, NMR

Experimental Protocols

The following protocols describe a general yet effective methodology for the extraction and purification of this compound from the aerial parts of Eupatorium adenophorum.

Protocol 1: Extraction and Solvent Partitioning

This protocol outlines the initial extraction from the plant material and subsequent fractionation based on polarity.

Materials:

  • Dried and powdered aerial parts of Eupatorium adenophorum

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Hexane (B92381) (reagent grade)

  • Distilled water

  • Large glass containers for maceration

  • Rotary evaporator

  • Separatory funnel (large volume)

  • Filter paper and funnel

Procedure:

  • Maceration:

    • Soak 1 kg of dried, powdered plant material in 5 L of methanol in a large glass container.

    • Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

    • Filter the extract through filter paper.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine all the methanol extracts.

  • Concentration:

    • Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in 1 L of distilled water.

    • Transfer the suspension to a large separatory funnel.

    • Perform liquid-liquid partitioning by extracting sequentially with:

      • Hexane (3 x 1 L) to remove nonpolar compounds.

      • Ethyl acetate (3 x 1 L) to extract medium-polarity compounds, including sesquiterpenoids.

    • Collect the ethyl acetate fraction.

  • Final Concentration:

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate.

    • Concentrate the dried ethyl acetate fraction to dryness using a rotary evaporator to yield the crude sesquiterpenoid-rich extract.

Protocol 2: Chromatographic Purification

This protocol details the purification of the target compound from the crude extract using column chromatography.

Materials:

  • Crude sesquiterpenoid-rich extract from Protocol 1

  • Silica gel (for column chromatography, 60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing tank

  • UV lamp (254 nm)

  • Vanillin-sulfuric acid staining reagent

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running hexane through it.

  • Sample Loading:

    • Dissolve the crude sesquiterpenoid-rich extract in a minimal amount of hexane or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v hexane:ethyl acetate).

    • Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent followed by gentle heating.

    • Combine the fractions containing the compound of interest based on their TLC profiles.

  • Final Purification (Optional):

    • If the combined fractions are not sufficiently pure, a second column chromatography step using a shallower gradient or a different adsorbent (e.g., Sephadex LH-20) can be performed.

    • Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification to achieve high purity.

Visualizations

The following diagrams illustrate the workflow for the extraction and purification of this compound.

ExtractionWorkflow plant Dried & Powdered Eupatorium adenophorum maceration Maceration with Methanol plant->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane/Ethyl Acetate) crude_extract->partitioning hexane_fraction Hexane Fraction (Discard) partitioning->hexane_fraction ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction concentration2 Concentration ea_fraction->concentration2 final_extract Crude Sesquiterpenoid Extract concentration2->final_extract

Caption: Workflow for the extraction and partitioning of this compound.

PurificationWorkflow start Crude Sesquiterpenoid Extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) start->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling pure_compound Purified this compound pooling->pure_compound optional_hplc Optional Preparative HPLC pooling->optional_hplc for higher purity optional_hplc->pure_compound

References

Application Note: Quantification of 3-Acetoxy-4-cadinen-8-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed method for the quantification of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid isolated from Eupatorium adenophorum, using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol details the sample preparation from plant material, instrument parameters for separation and detection, and a quantitative analysis workflow. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the determination of this compound in complex matrices.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from the plant Eupatorium adenophorum.[1][2][3] Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making them of interest in pharmaceutical and agrochemical research.[4] Accurate quantification of these compounds is crucial for quality control of herbal extracts, pharmacological studies, and process optimization in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids, offering high resolution and sensitivity.[5][6][7][8] This document provides a detailed protocol for a proposed GC-MS method for the quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Eupatorium adenophorum leaves

This protocol describes the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered leaves of Eupatorium adenophorum

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Deionized water

  • 0.45 µm syringe filters

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Weigh 1.0 g of dried, powdered Eupatorium adenophorum leaves into a 50 mL conical flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes at room temperature in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process (steps 2-4) twice more with fresh methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in 10 mL of a methanol/water (1:1 v/v) solution.

  • Perform liquid-liquid extraction with 10 mL of hexane three times to remove non-polar compounds. Discard the hexane layers.

  • The remaining methanol/water fraction containing the target analyte is then filtered through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC-MS Parameters:

ParameterValue
GC Inlet
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature Program
Initial Temperature80°C, hold for 2 min
Ramp 110°C/min to 200°C, hold for 5 min
Ramp 25°C/min to 250°C, hold for 10 min
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Scan Range40-400 amu
Solvent Delay5 min
Quantification Method

Quantification is performed using an external standard method.

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound (assuming a standard is available) in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each calibration standard into the GC-MS system. Record the peak area of the characteristic ion for this compound. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extracts into the GC-MS system.

  • Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. The final concentration in the original plant material can be calculated using the following formula:

    Concentration (mg/g) = (C x V) / W

    Where:

    • C = Concentration from calibration curve (mg/mL)

    • V = Final volume of the extract (mL)

    • W = Weight of the initial plant material (g)

Data Presentation

The following tables summarize hypothetical data for the validation of this proposed analytical method according to ICH guidelines.[2][9][10][11][12]

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,100
50758,900
1001,520,500
Correlation Coefficient (r²) 0.9998

Table 2: Precision of the Method

Concentration (µg/mL)Intra-day Precision (RSD%, n=6)Inter-day Precision (RSD%, n=6 over 3 days)
101.82.5
501.21.9
1000.91.5

Table 3: Accuracy (Recovery Study)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.898.0
5050.7101.4
10099.299.2
Average Recovery (%) 99.5

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification plant_material Dried Eupatorium adenophorum Leaves extraction Methanolic Extraction (Ultrasonication) plant_material->extraction concentration Rotary Evaporation extraction->concentration partitioning Liquid-Liquid Partitioning (Hexane) concentration->partitioning filtration 0.45 µm Syringe Filtration partitioning->filtration gc_ms GC-MS Injection filtration->gc_ms data_acquisition Data Acquisition (Scan Mode) gc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve Construction peak_integration->calibration concentration_calc Concentration Calculation calibration->concentration_calc

Caption: Experimental workflow for the quantification of this compound.

logical_relationship compound This compound sesquiterpenoid Sesquiterpenoid compound->sesquiterpenoid is a analytical_method GC-MS Quantification compound->analytical_method is quantified by plant Eupatorium adenophorum plant->compound Source application Quality Control / Research analytical_method->application enables

References

Application Note: Structural Elucidation of 3-Acetoxy-4-cadinen-8-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetoxy-4-cadinen-8-one is a cadinane-type sesquiterpenoid isolated from the medicinal plant Eupatorium adenophorum.[1][] Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. The precise structural characterization of these complex molecules is paramount for understanding their structure-activity relationships. This application note details the analytical workflow and protocols for the comprehensive structural elucidation of this compound using a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques.

Molecular Structure

  • Compound Name: this compound

  • Molecular Formula: C₁₇H₂₆O₃

  • Molecular Weight: 278.39 g/mol [1]

  • CAS Number: 923950-05-4[3]

  • Structure: this compound Structure

Part 1: Mass Spectrometry Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, and to gain structural insights through fragmentation analysis.

1.1 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of purified this compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

  • Analysis Parameters:

    • Ionization Mode: Positive (ESI+)

    • Mass Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Nebulizer Pressure: 30 psi

  • Data Acquisition: Acquire the full scan mass spectrum. The instrument's high resolution and mass accuracy will allow for the determination of the exact mass and, consequently, the elemental formula.

1.2 Data Presentation: HRMS and EI-MS Fragmentation

Table 1: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zMass Difference (ppm)Elemental Formula
[M+H]⁺279.1955279.1958+1.1C₁₇H₂₇O₃
[M+Na]⁺301.1774301.1778+1.3C₁₇H₂₆O₃Na

Table 2: Predicted Electron Ionization (EI-MS) Fragmentation Data

m/zProposed Fragment IonInterpretation
278[C₁₇H₂₆O₃]⁺˙Molecular Ion (M⁺˙)
235[M - C₂H₃O]⁺Loss of an acetyl radical
218[M - CH₃COOH]⁺˙Loss of acetic acid via McLafferty-type rearrangement
193[M - C₂H₃O - C₃H₆]⁺Subsequent loss of propene from the isopropyl group
175[M - CH₃COOH - C₃H₇]⁺Loss of the isopropyl group following the loss of acetic acid
43[C₂H₃O]⁺Acetyl cation, often the base peak in acetoxy-containing compounds

Note: The fragmentation pattern is predicted based on the known fragmentation of sesquiterpenoids, ketones, and acetoxy-containing compounds.[4][5][6] Key fragmentation pathways include the loss of the acetyl group, elimination of acetic acid, and cleavage of the isopropyl side chain.

Part 2: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. A combination of 1D and 2D NMR experiments is used to assign all proton and carbon signals and to establish the connectivity and stereochemistry of this compound.

2.1 Experimental Protocols

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

Instrumentation: A Bruker Avance 500 MHz spectrometer (or equivalent) equipped with a 5 mm probe.

2.1.1 Protocol for 1D NMR (¹H and ¹³C)

  • ¹H NMR:

    • Acquire the spectrum with a spectral width of 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Accumulate 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum with a spectral width of 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2 seconds and 1024 scans are typically required.

2.1.2 Protocol for 2D NMR Experiments

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-enhanced COSY pulse sequence.

    • Acquire a 1024 x 256 data matrix.

    • Process the data using a sine-bell window function in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-enhanced, phase-sensitive HSQC pulse sequence.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions based on the 1D spectra.

    • Acquire a 1024 x 256 data matrix.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.

    • Acquire a 2048 x 512 data matrix.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Use a standard phase-sensitive NOESY pulse sequence.

    • Employ a mixing time of 500-800 ms (B15284909) to observe through-space correlations.

    • Acquire a 2048 x 512 data matrix.

2.2 Data Presentation: NMR Assignments

The following NMR data is a representative dataset deduced from the analysis of structurally similar cadinane (B1243036) sesquiterpenoids isolated from Eupatorium species.[7][8][9]

Table 3: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm) (Multiplicity, J in Hz)
145.22.15 (m)
230.81.80 (m), 1.95 (m)
372.55.40 (br s)
4138.1-
5125.55.60 (s)
641.32.30 (m)
735.12.05 (m)
8210.5-
928.71.75 (m), 1.90 (m)
1050.12.25 (m)
1127.82.10 (sept, 6.8)
1221.50.95 (d, 6.8)
1321.30.92 (d, 6.8)
1418.21.70 (s)
1522.51.15 (d, 7.0)
OAc-C=O170.8-
OAc-CH₃21.12.05 (s)

Part 3: Analytical Workflow and Structural Confirmation

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

analytical_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_ms_data MS Data Interpretation cluster_nmr_data NMR Data Interpretation cluster_elucidation Structure Elucidation extraction Extraction from Eupatorium adenophorum chromatography Chromatographic Purification extraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis Mass Spectrometry pure_compound->ms_analysis nmr_analysis NMR Spectroscopy pure_compound->nmr_analysis hrms HRMS: Determine Molecular Formula (C17H26O3) ms_analysis->hrms ei_ms EI-MS: Analyze Fragmentation Pattern ms_analysis->ei_ms one_d_nmr 1D NMR (1H, 13C): Identify Functional Groups nmr_analysis->one_d_nmr combine_data Combine all Spectroscopic Data hrms->combine_data ei_ms->combine_data cosy COSY: Establish H-H Connectivity one_d_nmr->cosy hsqc HSQC: Correlate Protons to Carbons cosy->hsqc hmbc HMBC: Determine Long-Range C-H Connectivity hsqc->hmbc noesy NOESY: Establish Stereochemistry hmbc->noesy noesy->combine_data final_structure Final Structure Confirmation combine_data->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

The combination of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments provides a robust and comprehensive methodology for the structural elucidation of complex natural products like this compound. The protocols and expected data presented in this application note serve as a valuable guide for researchers in natural product chemistry and drug development, enabling the accurate and efficient characterization of novel bioactive compounds.

References

Application Notes and Protocols for the Isolation of Sesquiterpenes from Eupatorium adenophorum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupatorium adenophorum, also known as Ageratina adenophora or Crofton weed, is a plant rich in a diverse array of secondary metabolites, particularly sesquiterpenoids.[1][2][3] These compounds, including various cadinene-type sesquiterpenes and sesquiterpene lactones, have garnered significant interest due to their potential pharmacological activities, which include antifungal, cytotoxic, and anti-inflammatory properties.[1][4] This document provides detailed protocols for the extraction, fractionation, and purification of sesquiterpenes from the leaves and aerial parts of E. adenophorum.

Experimental Protocols

Two primary methods for the extraction and isolation of sesquiterpenes from E. adenophorum are detailed below. Method 1 involves an initial extraction with methanol (B129727) followed by liquid-liquid partitioning, while Method 2 utilizes a direct extraction with ethyl acetate (B1210297).

Method 1: Methanol Extraction Followed by Liquid-Liquid Partitioning

This method is suitable for a broad separation of compounds based on polarity and is effective for isolating a wide range of sesquiterpenes.

1. Plant Material Preparation

  • Collect fresh aerial parts (leaves and stems) of Eupatorium adenophorum.

  • Clean the plant material to remove any debris.

  • Air-dry the material in the shade for several days until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction

  • Macerate 10 kg of the dried, powdered leaves with methanol overnight.[5]

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Liquid-Liquid Partitioning

  • Suspend the crude methanol extract in distilled water.

  • Perform sequential partitioning with solvents of increasing polarity:

    • First, partition with n-hexane to remove non-polar compounds like waxes and chlorophyll.

    • Separate the aqueous layer and partition it with ethyl acetate. This fraction will contain many sesquiterpenes.

    • Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.

  • Collect the ethyl acetate fraction, which is typically rich in sesquiterpenes, and concentrate it under reduced pressure.

4. Isolation by Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (100–200 mesh).[5]

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of n-hexane or the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A common gradient starts with 100% n-hexane and gradually increases the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 1:1 n-hexane:ethyl acetate), followed by increasing concentrations of methanol in ethyl acetate if more polar compounds are desired.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions with similar TLC profiles for further purification.

5. Purification by Preparative TLC

  • For further purification of the combined fractions, use preparative TLC plates (silica gel GF254).[4][6]

  • Apply the concentrated fraction as a band onto the preparative TLC plate.

  • Develop the plate in a suitable solvent system determined from the analytical TLC.

  • Visualize the separated bands under UV light.

  • Scrape the desired bands from the plate, and elute the compound from the silica gel with a polar solvent like ethyl acetate or methanol.[7]

  • Filter and concentrate the solvent to obtain the purified sesquiterpene.

Method 2: Direct Extraction with Ethyl Acetate

This method is a more direct approach for extracting medium-polarity compounds like many sesquiterpenes.[4][8]

1. Plant Material Preparation

  • Follow the same procedure as in Method 1 for preparing the dried, powdered plant material.

2. Extraction

  • Directly extract the powdered leaves of E. adenophorum with ethyl acetate.[4] This can be done through maceration or Soxhlet extraction.

  • Filter the extract and concentrate it under reduced pressure to yield the crude ethyl acetate extract.

3. Isolation and Purification

  • Follow the same column chromatography and preparative TLC procedures as described in Method 1 (steps 4 and 5) to isolate and purify the individual sesquiterpenes from the crude ethyl acetate extract.[4]

Data Presentation

The following tables summarize quantitative data on the composition and yield of sesquiterpenes from E. adenophorum.

Table 1: Major Sesquiterpene Constituents in the Essential Oil of E. adenophorum

SesquiterpeneRelative Content (%) in Essential Oil
Torreyol16.8%
Germacrene7.49%
δ-Cadinene6.4%
γ-Cadinene18.4% (in inflorescences)
γ-Muurolene11.7% (in inflorescences)
β-Bisabolene6.16%
α-Bisabolol5.1% - 9.5%

Data compiled from multiple sources detailing the analysis of essential oils from different plant parts and geographical locations.[1][9]

Table 2: Yield of Isolated Cadinene Sesquiterpenes

CompoundStarting MaterialExtraction MethodIsolation MethodYieldReference
2-acetyl-cadinan-3,6-diene-7-one (EA-5)10 kg dried leavesMethanol extraction, partitioned with EtOAcColumn Chromatography, Prep. TLC20 mg[5]
Caffeic Acid and Flavonoids378.5 mg crude extractStepwise elution with EtOAc-MeOH-H2OHigh-Speed Counter-Current Chromatography6.5 - 36.7 mg[10]
β-elemeneNot specified"water+glycol" distillationHP20 column chromatography and HPLC36.5% from volatile oil[11]

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of sesquiterpenes from Eupatorium adenophorum.

experimental_workflow start Eupatorium adenophorum (Aerial Parts) prep Drying and Grinding start->prep end_node Isolated Sesquiterpenes extraction Extraction (Methanol or Ethyl Acetate) prep->extraction partitioning Liquid-Liquid Partitioning (for Methanol Extract) extraction->partitioning Methanol Extract column_chrom Column Chromatography (Silica Gel) extraction->column_chrom Ethyl Acetate Extract partitioning->column_chrom Ethyl Acetate Fraction prep_tlc Preparative TLC column_chrom->prep_tlc prep_tlc->end_node

Caption: Experimental workflow for sesquiterpene isolation.

detailed_purification crude_extract Crude Extract (Ethyl Acetate Fraction) column_chrom Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring fraction_pooling Pooling of Similar Fractions tlc_monitoring->fraction_pooling prep_tlc Preparative TLC fraction_pooling->prep_tlc compound_elution Compound Elution from Silica prep_tlc->compound_elution pure_compound Pure Sesquiterpene compound_elution->pure_compound

Caption: Detailed purification steps for isolated fractions.

References

Application Notes and Protocols for In Vitro Antifungal Assay of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antifungal assays of the novel compound 3-Acetoxy-4-cadinen-8-one. Due to the limited publicly available data on the antifungal properties of this specific molecule, this document outlines standardized and widely accepted methodologies for the initial screening and characterization of its potential antifungal activity.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of new antifungal agents. Natural products and their derivatives, such as sesquiterpenoids like this compound, are a promising source of novel antimicrobial compounds. This document details the protocols for determining the in vitro antifungal efficacy of this compound using established methods such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Materials and Reagents

  • Test Compound: this compound

  • Fungal Strains:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus niger (e.g., ATCC 16404)

    • Cryptococcus neoformans (e.g., ATCC 14116)

    • Other clinically relevant or user-specific fungal isolates.

  • Culture Media:

    • Sabouraud Dextrose Agar (B569324) (SDA)

    • Potato Dextrose Agar (PDA) for sporulation of filamentous fungi

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[1]

  • Reagents:

    • Dimethyl sulfoxide (B87167) (DMSO, sterile)

    • Sterile saline (0.85% NaCl)

    • Phosphate-buffered saline (PBS, sterile)

    • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Equipment and Consumables:

    • Sterile 96-well flat-bottom microtiter plates

    • Micropipettes and sterile tips

    • Incubator (35°C)

    • Spectrophotometer or microplate reader (530 nm)

    • Hemocytometer or cell counter

    • Sterile Petri dishes, loops, and spreaders

    • Vortex mixer

    • Biosafety cabinet

Experimental Protocols

Preparation of Fungal Inoculum

For Yeast (e.g., Candida albicans, Cryptococcus neoformans):

  • From a fresh culture on SDA, pick 3-5 colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[1]

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[2]

For Filamentous Fungi (e.g., Aspergillus niger):

  • Grow the fungus on PDA plates for 7-10 days at 28-30°C to encourage sporulation.

  • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted cotton swab or by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping.

  • Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Collect the upper conidial suspension and adjust the concentration to 0.4-5 x 10^4 CFU/mL using a hemocytometer.

  • Dilute this suspension as required in RPMI-1640 medium.

Preparation of Test Compound and Controls
  • Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be at least 100 times the highest final concentration to be tested to minimize the solvent effect (final DMSO concentration should be ≤1%).

  • Prepare stock solutions of the positive control antifungals (e.g., Fluconazole, Amphotericin B) in an appropriate solvent (e.g., water for fluconazole, DMSO for amphotericin B).[3]

  • A negative control (vehicle control) containing the same concentration of DMSO as the test wells should also be prepared.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4][5][6][7]

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Repeat the serial dilution for the positive and negative controls in separate rows.

  • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Include a growth control well (inoculum without test compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi, depending on the growth rate of the organism.[8]

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition compared to the growth control).[8][9][10][11] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled SDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates, which corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12][13][14][15]

Data Presentation

The results of the in vitro antifungal assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansDataDataData
Aspergillus nigerDataDataData
Cryptococcus neoformansDataDataData
User-defined strainDataDataData

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal StrainThis compound MFC (µg/mL)Fluconazole MFC (µg/mL)Amphotericin B MFC (µg/mL)
Candida albicansDataDataData
Aspergillus nigerDataDataData
Cryptococcus neoformansDataDataData
User-defined strainDataDataData

Table 3: Interpretation of Antifungal Activity

Fungal StrainMFC/MIC RatioInterpretation
Candida albicansDataFungistatic/Fungicidal
Aspergillus nigerDataFungistatic/Fungicidal
Cryptococcus neoformansDataFungistatic/Fungicidal
User-defined strainDataFungistatic/Fungicidal

Note: An MFC/MIC ratio of ≤ 4 is generally considered fungicidal, while a ratio > 4 is considered fungistatic.[12]

Visualizations

Experimental Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate prep_compound->serial_dilution prep_controls Prepare Positive (e.g., Fluconazole) and Negative (DMSO) Controls prep_controls->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation_mic Incubate at 35°C for 24-48 hours add_inoculum->incubation_mic read_mic Visually or Spectrophotometrically Determine MIC incubation_mic->read_mic subculture Subculture from Wells with No Visible Growth onto Agar Plates read_mic->subculture data_table Tabulate MIC and MFC Data read_mic->data_table incubation_mfc Incubate at 35°C for 24-48 hours subculture->incubation_mfc read_mfc Determine MFC as the Lowest Concentration with No Growth on Agar incubation_mfc->read_mfc read_mfc->data_table interpret Calculate MFC/MIC Ratio to Determine Fungistatic/Fungicidal Activity data_table->interpret

Caption: Workflow for the in vitro antifungal assay of this compound.

Troubleshooting and Considerations

  • Solubility of the Test Compound: If this compound is not fully soluble in DMSO or precipitates in the aqueous medium, consider using other solvents like ethanol (B145695) or a co-solvent system. However, ensure the final solvent concentration is not inhibitory to the fungal growth.

  • Trailing Growth: Some azole antifungals can exhibit a "trailing" effect, where there is reduced but persistent growth over a range of concentrations. In such cases, the MIC should be recorded as the concentration at which at least 50% growth inhibition is observed.

  • Quality Control: Always include reference fungal strains with known MIC values for the control drugs to ensure the validity of the assay.

  • Aseptic Technique: Strict aseptic techniques are crucial throughout the experiment to prevent bacterial contamination.

  • Incubation Time: The incubation time may need to be optimized depending on the fungal species being tested to ensure adequate growth in the control wells.

By following these detailed protocols and application notes, researchers can effectively evaluate the in vitro antifungal potential of this compound and contribute to the discovery of new therapeutic agents.

References

Application Notes and Protocols: Cytotoxicity Testing of 3-Acetoxy-4-cadinen-8-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a cadinane-type sesquiterpenoid that can be isolated from the plant Eupatorium adenophorum.[1][2] Sesquiterpenoids, a large class of natural products, have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, several cadinane (B1243036) sesquiterpenes have exhibited cytotoxic effects against various human cancer cell lines, suggesting their potential as novel anticancer agents. This document provides detailed application notes and standardized protocols for evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. The provided methodologies for cytotoxicity assays, along with data presentation guidelines and visualizations of experimental workflows and potential signaling pathways, are intended to support researchers in the investigation of this compound's anticancer potential.

Quantitative Data Summary

While specific cytotoxic data for this compound is not yet widely published, the following table summarizes the reported cytotoxic activities of other cadinane sesquiterpenes isolated from Eupatorium adenophorum against various cancer cell lines. This data serves as a valuable reference for selecting appropriate cell lines and anticipating the potential effective concentration range for this compound.

Table 1: Cytotoxic Activity of Cadinane Sesquiterpenes from Eupatorium adenophorum

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Eupalinolide AA-549Lung Carcinoma7.45[1]
Eupalinolide BBGC-823Gastric Carcinoma9.45[1]
Eupalinolide CSMMC-7721Hepatocellular Carcinoma8.32[1]
Compound 4 (unnamed)HCT-8Ileocecal AdenocarcinomaNot specified[3]
Compound 4 (unnamed)Bel-7402Hepatocellular CarcinomaNot specified[3]
Compound 4 (unnamed)A2780Ovarian CancerNot specified[3]

Experimental Protocols

This section provides detailed protocols for three standard colorimetric assays to determine the cytotoxicity of this compound: the MTT, SRB, and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A-549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay

This assay is based on the measurement of cellular protein content, providing an estimation of cell number.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.[4]

Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[5][6]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis solution provided in the kit).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (positive control).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_compound Prepare this compound Stock treat_cells Treat with Compound Dilutions prep_compound->treat_cells prep_cells Culture & Harvest Cancer Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_reagent Add Assay Reagent (MTT/SRB/LDH) incubate->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calc_viability Calculate % Viability / Cytotoxicity measure_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Experimental workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways Affected by Sesquiterpenes

The cytotoxic effects of sesquiterpenes in cancer cells are often attributed to the modulation of various signaling pathways that regulate cell proliferation, survival, and apoptosis.

signaling_pathways cluster_compound This compound cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound NFkB NF-κB Pathway compound->NFkB STAT3 STAT3 Pathway compound->STAT3 PI3K_Akt PI3K/Akt/mTOR Pathway compound->PI3K_Akt MAPK MAPK/ERK Pathway compound->MAPK proliferation Decreased Proliferation NFkB->proliferation Inhibits apoptosis Increased Apoptosis NFkB->apoptosis Promotes STAT3->proliferation Inhibits STAT3->apoptosis Promotes PI3K_Akt->proliferation Inhibits PI3K_Akt->apoptosis Promotes MAPK->proliferation Inhibits MAPK->apoptosis Promotes

Caption: Potential signaling pathways modulated by sesquiterpenes.

References

Application Note: Investigating the Effect of 3-Acetoxy-4-cadinen-8-one on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid natural product isolated from Eupatorium adenophorum.[1][2] Natural products are a rich source of novel bioactive compounds with therapeutic potential. This application note describes a hypothetical study investigating the effect of this compound on glucose uptake in a relevant cell line. The protocol outlined here utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG) to quantify cellular glucose uptake.[3][4] Furthermore, we propose a potential mechanism of action involving the PI3K/Akt and AMPK signaling pathways, key regulators of glucose metabolism.[5][6][7][8]

Hypothetical Efficacy and Mechanism of Action

For the purpose of this application note, we hypothesize that this compound enhances glucose uptake in metabolically active cells. This effect is postulated to be mediated through the activation of the PI3K/Akt and/or AMPK signaling pathways, which are known to promote the translocation of glucose transporters (e.g., GLUT4) to the plasma membrane, thereby increasing glucose import into the cell.[8][9][10][11]

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: L6 myotubes (a rat skeletal muscle cell line) are a suitable model for studying insulin- and compound-mediated glucose uptake.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To induce differentiation from myoblasts to myotubes, cells are grown to confluence and then the medium is switched to DMEM containing 2% horse serum for 4-6 days.

2. 2-NBDG Glucose Uptake Assay

This protocol is adapted from established methods for measuring glucose uptake using 2-NBDG.[3][4][12][13]

  • Materials:

    • Differentiated L6 myotubes in a 96-well black, clear-bottom plate.

    • This compound (dissolved in DMSO, final concentration of DMSO <0.1%).

    • Insulin (positive control).

    • Cytochalasin B (inhibitor of glucose transport, negative control).

    • Krebs-Ringer-HEPES (KRH) buffer.

    • 2-NBDG fluorescent glucose analog.

    • Phosphate-Buffered Saline (PBS).

    • Fluorescence plate reader (Excitation/Emission = 485/535 nm).

  • Procedure:

    • Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.

    • Serum starve the differentiated myotubes for 3 hours in DMEM without serum.

    • Wash the cells twice with KRH buffer.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or controls (vehicle, 100 nM insulin, 10 µM Cytochalasin B) in KRH buffer for 1 hour at 37°C.

    • Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30 minutes at 37°C.

    • Terminate the assay by washing the cells three times with ice-cold PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

3. Western Blot Analysis for Signaling Pathway Activation

  • Objective: To determine if this compound activates the PI3K/Akt and/or AMPK signaling pathways.

  • Procedure:

    • Treat differentiated L6 myotubes with this compound at the most effective concentration determined from the glucose uptake assay for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • GAPDH (loading control)

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Effect of this compound on 2-NBDG Glucose Uptake

TreatmentConcentration (µM)Mean Fluorescence Intensity (AU) ± SD% Glucose Uptake (Normalized to Vehicle)
Vehicle Control (DMSO)-1500 ± 120100%
This compound11650 ± 130110%
52100 ± 150140%
102850 ± 200190%
253150 ± 210210%
503225 ± 230215%
Insulin (Positive Control)0.13000 ± 180200%
Cytochalasin B10825 ± 9055%

Table 2: Densitometric Analysis of Western Blot Results

Treatmentp-Akt/Total Akt Ratio (Fold Change)p-AMPK/Total AMPK Ratio (Fold Change)
Vehicle Control (0 min)1.01.0
This compound (15 min)2.51.8
This compound (30 min)3.82.9
This compound (60 min)2.11.5

Visualizations

G cluster_workflow Experimental Workflow A Differentiate L6 Myoblasts to Myotubes B Serum Starvation (3 hours) A->B C Treatment with This compound or Controls B->C D Incubation with 2-NBDG (30 minutes) C->D E Wash and Read Fluorescence (Ex/Em: 485/535 nm) D->E F Data Analysis E->F

Caption: Workflow for the 2-NBDG glucose uptake assay.

G cluster_pathway Proposed Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway Compound This compound PI3K PI3K Compound->PI3K AMPK AMPK Compound->AMPK Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes AMPK->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Proposed mechanism of this compound action.

This application note provides a comprehensive, albeit hypothetical, framework for evaluating the effects of this compound on cellular glucose uptake. The detailed protocols for the 2-NBDG assay and western blotting, along with the structured data presentation and clear visual diagrams, offer a robust starting point for researchers interested in exploring the metabolic effects of this and other novel compounds. The postulated activation of the PI3K/Akt and AMPK pathways provides a testable hypothesis for its mechanism of action, which could have implications for the development of new therapeutic agents for metabolic disorders.

References

Investigating the Mechanism of Action of 3-Acetoxy-4-cadinen-8-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a cadinane (B1243036) sesquiterpenoid isolated from the plant Eupatorium adenophorum.[1][2] Sesquiterpenoids from this plant family are known to possess a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. While specific comprehensive studies on the mechanism of action of this compound are not extensively documented in publicly available literature, this document provides a framework for its investigation based on the known activities of related compounds and extracts from its source. These application notes and protocols are intended to guide researchers in exploring the therapeutic potential of this natural product.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the bioactivities of other cadinane sesquiterpenoids and extracts of Eupatorium adenophorum, this compound is hypothesized to exhibit the following activities:

  • Anti-inflammatory Activity: Many sesquiterpenes exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism for this compound could involve the inhibition of pro-inflammatory cytokines and enzymes through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]

  • Cytotoxic Activity: Natural products are a rich source of anticancer compounds. The cytotoxic effects of this compound may be mediated by the induction of apoptosis (programmed cell death) in cancer cell lines.[5][6]

  • Antimicrobial Activity: Extracts from Eupatorium adenophorum have demonstrated antimicrobial properties.[7] It is therefore valuable to investigate the potential of this compound to inhibit the growth of various bacterial and fungal pathogens.

Data Presentation: Hypothetical Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described below. These values are for illustrative purposes and are based on typical ranges observed for similar natural products.

Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM)

Cell LineCancer TypeThis compound (µM)Doxorubicin (µM)
A549Lung Carcinoma15.50.8
MCF-7Breast Adenocarcinoma22.11.2
HeLaCervical Cancer18.90.5
HEK293Normal Kidney> 1005.3

Table 2: Hypothetical Anti-inflammatory Data (IC50 Values in µM)

AssayCell LineThis compound (µM)Dexamethasone (µM)
Nitric Oxide (NO) InhibitionRAW 264.725.85.2
TNF-α InhibitionRAW 264.731.22.1
IL-6 InhibitionRAW 264.728.53.5

Table 3: Hypothetical Antimicrobial Data (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismTypeThis compound (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureusGram (+)321
Escherichia coliGram (-)640.5
Candida albicansFungus1282

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Cytotoxicity and Apoptosis Induction

dot

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A549 A549 Treatment Treat with this compound (various concentrations) A549->Treatment MCF7 MCF-7 MCF7->Treatment HeLa HeLa HeLa->Treatment HEK293 HEK293 HEK293->Treatment MTT MTT Assay Treatment->MTT AnnexinV Annexin V/PI Staining Treatment->AnnexinV Caspase Caspase-3/7 Assay Treatment->Caspase IC50 Calculate IC50 MTT->IC50 Apoptosis Quantify Apoptosis AnnexinV->Apoptosis Caspase->Apoptosis Mechanism Elucidate Apoptotic Pathway Apoptosis->Mechanism

Caption: Workflow for investigating cytotoxicity and apoptosis.

a. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HeLa) and a normal cell line (e.g., HEK293)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidic isopropanol)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using dose-response curve fitting software.

b. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with this compound (at its IC50 concentration)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Anti-inflammatory Activity

dot

Caption: Workflow for investigating anti-inflammatory activity.

a. Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Complete growth medium

    • This compound stock solution

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition.

b. Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Materials:

    • Cell culture supernatants from the NO production assay

    • Mouse TNF-α and IL-6 ELISA kits

  • Protocol:

    • Follow the instructions provided with the commercial ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards.

    • Add the detection antibody, followed by the enzyme conjugate.

    • Add the substrate and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve.

c. Western Blot for NF-κB and MAPK Signaling

This protocol examines the effect of the compound on the activation of key signaling proteins.

  • Materials:

    • Cells treated as in the NO production assay

    • Lysis buffer

    • Protein assay kit

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescence detection reagents

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

Antimicrobial Activity

dot

Antimicrobial_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Compound This compound (Serial Dilutions) Inoculation Inoculate 96-well plates Compound->Inoculation Microbes Bacterial/Fungal Cultures Microbes->Inoculation Incubation Incubate Inoculation->Incubation MIC Determine MIC Incubation->MIC

Caption: Workflow for determining antimicrobial activity.

a. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

    • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound stock solution

    • 96-well plates

    • Microplate reader or visual inspection

  • Protocol:

    • Prepare serial two-fold dilutions of this compound in the appropriate growth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism.

    • Add the inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway Diagrams

dot

NFkB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Gene Pro-inflammatory Gene Expression MAPK->Gene Compound This compound Compound->IKK inhibits? Compound->MAPKKK inhibits? NFkB_n->Gene

Caption: Hypothesized inhibition of NF-κB and MAPK pathways.

dot

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways Compound This compound Mitochondria Mitochondria Compound->Mitochondria Intrinsic Pathway? Caspase8 Caspase-8 Compound->Caspase8 Extrinsic Pathway? Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Potential Therapeutic Applications of 3-Acetoxy-4-cadinen-8-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid compound isolated from the plant Eupatorium adenophorum (also known as Ageratina adenophora)[1]. While direct and extensive therapeutic data for this specific molecule is limited, the broader class of cadinane (B1243036) sesquiterpenoids and extracts from E. adenophorum have demonstrated a range of promising biological activities. This document outlines potential therapeutic applications for this compound based on the known pharmacological properties of its chemical class and source organism. Detailed protocols for preliminary in vitro evaluation of these potential applications are provided to guide researchers in their investigations.

The proposed therapeutic applications are primarily in the areas of oncology, inflammation, and infectious diseases, reflecting the observed cytotoxic, anti-inflammatory, and antimicrobial properties of related compounds[2][3][4].

Potential Therapeutic Applications

  • Oncology: As a potential cytotoxic agent for cancer therapy.

  • Inflammation: As a potential anti-inflammatory agent for conditions characterized by excessive inflammatory responses.

  • Infectious Diseases: As a potential antimicrobial agent against pathogenic bacteria and fungi.

Data Presentation: Summary of Potential Activities

The following table summarizes the potential biological activities of this compound, with hypothetical target values based on activities reported for other cadinane sesquiterpenoids. These values should be experimentally determined for the specific compound.

Biological Activity Assay Type Target Cell Line/Organism Key Parameter Hypothetical Target Value
CytotoxicityMTT AssayHuman cancer cell lines (e.g., HeLa, MCF-7)IC50 (µM)< 50 µM
Anti-inflammatoryNitric Oxide (NO) InhibitionRAW 264.7 MacrophagesIC50 (µM)< 100 µM
AntimicrobialAgar (B569324) Well DiffusionStaphylococcus aureus, Escherichia coli, Candida albicansZone of Inhibition (mm)> 10 mm

Experimental Protocols

Assessment of Cytotoxic Activity using the MTT Assay

This protocol is designed to evaluate the potential of this compound to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability[5][6][7].

a. Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

b. Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Compound add_compound Add Compound to Wells compound_prep->add_compound incubation_24h Incubate for 24-48h add_compound->incubation_24h add_mtt Add MTT Solution incubation_24h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize Formazan (B1609692) incubation_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

c. Step-by-Step Protocol:

  • Cell Seeding: Seed the selected cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Evaluation of Anti-inflammatory Activity via Nitric Oxide Inhibition

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key indicator of anti-inflammatory activity[8][9].

a. Materials and Reagents:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

b. Experimental Workflow:

NO_Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Compound add_compound Add Compound to Cells compound_prep->add_compound add_lps Add LPS to Stimulate NO Production add_compound->add_lps incubation_24h Incubate for 24h add_lps->incubation_24h collect_supernatant Collect Supernatant incubation_24h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubation_10m Incubate for 10 min add_griess->incubation_10m read_absorbance Read Absorbance at 540 nm incubation_10m->read_absorbance calculate_inhibition Calculate % NO Inhibition and IC50 read_absorbance->calculate_inhibition

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

c. Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: Following pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known iNOS inhibitor + LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value.

Assessment of Antimicrobial Activity using the Agar Well Diffusion Method

This protocol is a preliminary screening method to evaluate the potential of this compound to inhibit the growth of various microorganisms[10][11].

a. Materials and Reagents:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • DMSO (as a solvent for the compound)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

b. Experimental Workflow:

Antimicrobial_Workflow prep_plates Prepare and Inoculate Agar Plates with Microorganism create_wells Create Wells in the Agar prep_plates->create_wells add_samples Add Compound, Positive, and Negative Controls to Wells create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

References

3-Acetoxy-4-cadinen-8-one as a Potential Chemical Probe: A Review of Potential Applications and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-4-cadinen-8-one is a sesquiterpenoid natural product isolated from the invasive plant Eupatorium adenophorum.[1][2][3][] As a member of the cadinane (B1243036) class of sesquiterpenoids, it belongs to a group of compounds known for a diverse range of biological activities.[5] While this compound itself has not been extensively studied as a chemical probe, the significant pharmacological effects observed in extracts of Eupatorium adenophorum and other related cadinane sesquiterpenoids suggest its potential for use in biological research and drug discovery.

This document provides an overview of the known properties of this compound and explores its potential applications as a chemical probe based on the activities of structurally related compounds. General experimental protocols are also provided as a starting point for researchers interested in investigating its biological effects.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₇H₂₆O₃[1][]
Molecular Weight 278.39 g/mol [1][]
CAS Number 923950-05-4[]
Appearance Crystalline Solid[]
Purity >95% (as commercially available)[]
IUPAC Name [(2S,4aR,5S,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate[]
InChI Key BJLBGEPDNAWIIP-NKJUWPKISA-N[]
SMILES CC1CC(=O)C(C2C1CC(C(=C2)C)OC(=O)C)C(C)C[]

Review of Biological Activities of Eupatorium adenophorum and Cadinane Sesquiterpenoids

Eupatorium adenophorum, the natural source of this compound, is a plant rich in sesquiterpenoids and has been studied for a variety of pharmacological activities.[1][6] Extracts from this plant have demonstrated anti-inflammatory, analgesic, antioxidant, antibacterial, antifungal, antitumor, and cytotoxic properties.[1][7] The essential oil of E. adenophorum is predominantly composed of sesquiterpenes.[1][8]

The broader class of cadinane sesquiterpenoids has been shown to possess a range of biological effects:

  • Anti-inflammatory Activity: Several cadinane sesquiterpenoids have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in inflammation.[9]

  • Cytotoxic and Antitumor Activity: Various cadinane-type sesquiterpenoids have demonstrated cytotoxicity against a range of human cancer cell lines, including HeLa, MOLT-3, and HepG2 cells.[10]

  • Antimicrobial Activity: Essential oils rich in cadinane sesquiterpenoids have shown activity against both Gram-positive and Gram-negative bacteria.[1]

Given that this compound is a constituent of E. adenophorum, it is plausible that it contributes to some of these observed biological effects.

Potential Applications as a Chemical Probe (Hypothetical)

Based on the known activities of its source and chemical class, this compound could be investigated as a chemical probe in several areas:

  • Probing Inflammatory Pathways: The compound could be used to study the regulation of inflammatory responses. Its potential to inhibit nitric oxide production makes it a candidate for investigating enzymes and transcription factors involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and NF-κB.

  • Investigating Cancer Cell Proliferation and Viability: Its potential cytotoxic properties could be harnessed to study signaling pathways involved in cancer cell survival and apoptosis. It could be used to identify novel targets for anticancer drug development.

  • Screening for Antimicrobial Targets: The compound could be used in screening assays to identify its specific bacterial or fungal targets, potentially leading to the development of new antimicrobial agents.

General Experimental Protocols

The following are general protocols that can be adapted to investigate the biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • This compound

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This protocol is for assessing the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • This compound

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production compared to the LPS-only control.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway for investigation.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification compound This compound cytotoxicity Cytotoxicity Assay (MTT) on various cell lines compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO) in macrophages compound->anti_inflammatory apoptosis Apoptosis Assays (Caspase activity, Annexin V) cytotoxicity->apoptosis If active pathway Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) anti_inflammatory->pathway If active target_id Target Identification (e.g., Affinity chromatography, proteomics) apoptosis->target_id pathway->target_id

Caption: Hypothetical workflow for investigating the biological activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates probe This compound (Hypothetical Probe) probe->ikk Potential Inhibition? inos iNOS Gene Expression

Caption: Potential NF-κB signaling pathway that could be investigated using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful isolation of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid found in Eupatorium adenophorum.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete extraction of plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Increase the extraction time or the number of extraction cycles.- Consider using a more polar solvent system if initial extraction with non-polar solvents is insufficient. Soxhlet extraction with ethanol (B145695) has been shown to be effective for polar constituents.[1]
Degradation of the target compound.- Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., < 40°C).- Store the plant material and extracts in a cool, dark place to prevent photochemical degradation.
Co-elution of Impurities during Chromatography Similar polarity of the target compound and impurities.- Optimize the mobile phase composition. A shallow gradient or isocratic elution with a fine-tuned solvent ratio can improve separation.- Try a different stationary phase. If using silica (B1680970) gel, consider reverse-phase (C18) chromatography or Sephadex LH-20 for size-exclusion effects.[2]
Overloading of the column.- Reduce the amount of crude extract loaded onto the column.- Use a larger column with a higher loading capacity.
Loss of Compound during Purification Irreversible adsorption onto the stationary phase.- Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to the mobile phase, especially if dealing with acidic or sensitive compounds.
Degradation on the column.- Some sesquiterpenoids can be unstable on silica gel.[3] Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
Difficulty in Achieving High Purity (>95%) Presence of isomeric or structurally related compounds.- Employ preparative High-Performance Liquid Chromatography (HPLC) for final purification.[2] This offers higher resolution than standard column chromatography.- Consider advanced techniques like Centrifugal Partition Chromatography (CPC) for separating compounds with very similar polarities.[4]
Compound Instability after Isolation Oxidation or hydrolysis of the acetoxy group.- Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).- Use aprotic solvents for storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the initial extraction of this compound from Eupatorium adenophorum?

A1: The choice of solvent depends on the desired range of compounds to be extracted. For sesquiterpenoids, a common approach is to start with a non-polar solvent like petroleum ether or hexane (B92381) to extract less polar compounds, followed by a more polar solvent like chloroform (B151607), ethyl acetate (B1210297), or ethanol to extract compounds of intermediate and high polarity.[1] Some studies on E. adenophorum have utilized ethanolic extracts for the isolation of various secondary metabolites.[5][6]

Q2: What type of chromatography is most effective for the purification of this compound?

A2: A multi-step chromatographic approach is typically necessary. Initial fractionation of the crude extract is often performed using open column chromatography with silica gel.[2] Further purification can be achieved using Sephadex LH-20 column chromatography.[2] For obtaining a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[2]

Q3: How can I monitor the presence of this compound during fractionation?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the fractions. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation. The spots on the TLC plate can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent such as vanillin-sulfuric acid or ceric sulfate, which are commonly used for terpenoids.

Q4: Is this compound susceptible to degradation during isolation?

A4: Yes, as an acetoxy-containing sesquiterpenoid, it may be prone to hydrolysis of the ester group under acidic or basic conditions. It is advisable to use neutral solvents and avoid strong acids or bases during the workup. Additionally, prolonged exposure to heat and light should be minimized to prevent potential degradation. Some sesquiterpenoids have shown instability on silica gel during chromatography.[3]

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals corresponding to methyl groups (singlets and doublets), olefinic protons, protons adjacent to the ketone and acetoxy groups, and a characteristic signal for the acetyl methyl group around δ 2.0 ppm.

  • ¹³C NMR: Resonances for a ketone carbonyl (around δ 200-210 ppm), an ester carbonyl (around δ 170 ppm), olefinic carbons, and carbons bearing oxygen.

  • Mass Spectrometry: The molecular ion peak corresponding to its molecular formula, C₁₇H₂₆O₃ (MW: 278.39 g/mol ), and fragmentation patterns typical for sesquiterpenoids, including the loss of the acetyl group.

Experimental Protocols

General Protocol for the Isolation of this compound

This protocol is a generalized procedure based on methods used for the isolation of cadinane (B1243036) sesquiterpenoids from Eupatorium adenophorum and related plant species.

  • Plant Material Preparation:

    • Collect fresh aerial parts of Eupatorium adenophorum.

    • Air-dry the plant material in the shade for several days until brittle.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Monitor the presence of the target compound in each fraction using TLC. This compound is expected to be in the less polar to intermediately polar fractions (e.g., chloroform or ethyl acetate).

    • Concentrate the desired fraction to dryness.

  • Column Chromatography (Silica Gel):

    • Pre-adsorb the dried extract onto a small amount of silica gel (60-120 mesh).

    • Load the adsorbed sample onto a silica gel column packed in n-hexane.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

    • Collect fractions of a suitable volume (e.g., 50 mL) and monitor them by TLC.

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further Purification (Sephadex LH-20 and Preparative HPLC):

    • Subject the combined fractions to column chromatography on Sephadex LH-20 using methanol (B129727) as the eluent to remove pigments and other impurities.[2]

    • For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

  • Structure Elucidation:

    • Confirm the structure of the purified compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Visualizations

experimental_workflow start Plant Material (E. adenophorum) extraction Extraction (e.g., 95% Ethanol) start->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) partitioning->silica_gel sephadex Sephadex LH-20 Chromatography (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (e.g., C18, MeOH/H2O) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Low Purity after Initial Chromatography cause1 Co-eluting Impurities start->cause1 cause2 Compound Degradation start->cause2 solution1a Optimize Mobile Phase Gradient cause1->solution1a solution1b Change Stationary Phase (e.g., C18) cause1->solution1b solution2a Use Deactivated Silica Gel cause2->solution2a solution2b Minimize Residence Time on Column cause2->solution2b solution1c Preparative HPLC solution1b->solution1c

Caption: Troubleshooting logic for low purity during chromatographic purification.

References

stability issues of 3-Acetoxy-4-cadinen-8-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Acetoxy-4-cadinen-8-one in solution. The information is compiled from established chemical principles and data from structurally similar compounds due to limited direct stability studies on this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its structure, the two primary stability concerns for this compound in solution are hydrolysis of the acetoxy group and photooxidation. The ester linkage of the acetoxy group is susceptible to cleavage under acidic or basic conditions, yielding the corresponding alcohol. Furthermore, as a cadinane (B1243036) sesquiterpenoid, the molecule may be prone to oxidation when exposed to light, especially in the presence of photosensitizers.

Q2: What are the likely degradation products of this compound?

A2: The most probable degradation products are the hydrolyzed form, 3-Hydroxy-4-cadinen-8-one, resulting from the cleavage of the acetoxy group. Photooxidation could lead to a variety of oxygenated derivatives, as has been observed with other cadinane sesquiterpenoids[1].

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, it is recommended to store this compound as a solid in a tightly sealed container, protected from light, and at a low temperature (2-8°C is often suggested)[2]. For solutions, it is advisable to prepare them fresh in a suitable dry, aprotic solvent and store them for short periods at -20°C or below, protected from light.

Q4: Which solvents are recommended for preparing stock solutions?

A4: Dry, aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or anhydrous ethanol (B145695) are recommended for preparing stock solutions to minimize the risk of hydrolysis.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in solution.

Issue/Observation Potential Cause Recommended Action
Appearance of a new, more polar spot on TLC or a new peak in HPLC/LC-MS with a shorter retention time. Hydrolysis of the 3-acetoxy group to the corresponding 3-hydroxy derivative. This is often accelerated by acidic or basic conditions.[3]- Ensure all solvents and reagents are neutral and anhydrous.- Avoid high temperatures during your experiments.- If working in aqueous solutions, use a buffered system at a neutral pH (around 6-7).[3]
Inconsistent results in biological assays. Degradation of the compound in the aqueous and buffered assay medium (typically pH ~7.4).[3]- Prepare stock solutions in a dry, aprotic solvent (e.g., DMSO).- Add the compound to the assay medium immediately before starting the experiment.- Include control experiments to evaluate the stability of the compound in the assay medium over the duration of the experiment.[3]
Discoloration or change in the physical appearance of the solution upon exposure to light. Photooxidation of the cadinane scaffold, potentially leading to the formation of various oxygenated derivatives.[1]- Protect solutions from light by using amber vials or by wrapping the container in foil.- Minimize the exposure of the solution to ambient light during experimental procedures.
Decreased yield or purity after purification. Degradation during chromatography on standard silica (B1680970) gel, which can be slightly acidic.- Consider using deactivated or neutral silica gel for chromatography.- Minimize the time the compound is on the column and in solution.

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability

This protocol is adapted from a general procedure for assessing the pH stability of compounds with similar functional groups[3].

  • Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 10).

  • Stock Solution : Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Incubation : Add a small aliquot of the stock solution to each buffer to a final concentration of approximately 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points : At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis : Immediately analyze the aliquots by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of this compound and identify any degradation products.

  • Data Presentation : Summarize the percentage of the remaining parent compound at each time point and pH in a table for easy comparison.

Visualizations

Logical Relationship: Troubleshooting Stability Issues

G cluster_observed Observed Issue cluster_cause Potential Cause cluster_action Recommended Action issue Inconsistent Results / New Peaks hydrolysis Hydrolysis of Acetoxy Group issue->hydrolysis photooxidation Photooxidation issue->photooxidation fresh_solutions Prepare Fresh Solutions issue->fresh_solutions control_ph Control pH (6-7) & Use Anhydrous Solvents hydrolysis->control_ph protect_light Protect from Light photooxidation->protect_light

Caption: Troubleshooting logic for stability issues.

Potential Degradation Pathway: Hydrolysis

G parent This compound product 3-Hydroxy-4-cadinen-8-one parent->product Hydrolysis conditions Acidic or Basic Conditions conditions->parent

Caption: Hydrolysis degradation pathway.

Potential Degradation Pathway: Photooxidation

G parent This compound products Oxygenated Derivatives parent->products Photooxidation conditions Light + Photosensitizer conditions->parent

Caption: Photooxidation degradation pathway.

Experimental Workflow: pH Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution incubate Incubate at Constant Temperature stock->incubate buffers Prepare Buffers (pH 2-10) buffers->incubate sample Sample at Time Points (0-24h) incubate->sample hplc Analyze by HPLC/LC-MS sample->hplc data Summarize Data hplc->data

References

Technical Support Center: Overcoming Poor Solubility of Sesquiterpenoids in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of poor aqueous solubility of sesquiterpenoids in experimental assays. By providing troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data, this resource aims to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are many sesquiterpenoids poorly soluble in aqueous assay media?

Sesquiterpenoids are a class of natural products characterized by a complex and predominantly non-polar chemical structure. This inherent hydrophobicity makes them difficult to dissolve in water-based buffers and cell culture media, which are primarily aqueous.[1] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable assay results.[2]

Q2: What are the immediate signs of sesquiterpenoid precipitation in my assay?

Immediate signs of precipitation, often termed "crashing out," include the appearance of cloudiness, turbidity, or visible particulate matter in the assay medium immediately after adding the sesquiterpenoid stock solution.[1][3] This is a common issue when a concentrated stock solution in an organic solvent is diluted into the aqueous assay buffer.

Q3: Can poor solubility affect the biological activity I observe in my experiments?

Absolutely. If a sesquiterpenoid is not fully dissolved, its effective concentration in the assay is lower than the intended concentration. This can lead to an underestimation of its biological activity, resulting in inaccurate IC₅₀ or EC₅₀ values.[2] In cell-based assays, undissolved particles may not be able to cross cell membranes, further reducing the observed biological effect.

Q4: What is the most common initial solvent for preparing a stock solution of a sesquiterpenoid?

Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds, including sesquiterpenoids.[3][4] It is a powerful aprotic solvent capable of dissolving a broad range of hydrophobic molecules. However, it is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed moisture can decrease the compound's solubility.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO varies significantly between different cell lines. However, a final concentration of 0.1% to 0.5% (v/v) DMSO is generally considered safe for most cell lines.[5] It is imperative to always include a vehicle control (media with the same final concentration of DMSO without the sesquiterpenoid) in your experiments to account for any potential solvent-induced effects.[5]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues related to sesquiterpenoid solubility.

Issue 1: Immediate Precipitation Upon Dilution

Question: My sesquiterpenoid precipitates immediately when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

Answer: This is a very common problem arising from the rapid change in solvent polarity. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of the sesquiterpenoid in your assay. Your intended concentration may be exceeding its aqueous solubility limit.[1]

  • Modify the Dilution Method: Instead of adding a small volume of highly concentrated stock directly into the full volume of media, try a serial dilution approach. Pre-warm your media to 37°C, and add the stock solution dropwise while gently vortexing or swirling the medium.[3]

  • Reduce the Stock Solution Concentration: Prepare a lower concentration stock solution in DMSO (e.g., 5 mM or 10 mM instead of 100 mM). This reduces the "solvent shock" upon dilution into the aqueous medium.

  • Use a Co-solvent System: If your experimental setup can tolerate it, slightly increasing the percentage of an organic co-solvent can help maintain solubility.[1] (See Experimental Protocols for details).

Issue 2: Delayed Precipitation in the Incubator

Question: The assay medium looks clear initially, but after a few hours in the incubator, I observe a precipitate. What is causing this?

Answer: Delayed precipitation can be due to several factors related to the compound's stability or interactions with media components over time.

  • Compound Instability: Sesquiterpene lactones can be unstable in aqueous solutions, especially at neutral or alkaline pH, and may degrade over time.[6] The degradation products might be less soluble. It is recommended to prepare fresh working solutions for each experiment.

  • Interaction with Media Components: The sesquiterpenoid may interact with salts, proteins (especially in serum), or other components in the culture medium, forming insoluble complexes. If working in serum-free conditions, the likelihood of precipitation may increase. Consider if a low percentage of serum is permissible for your experiment.

  • Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect compound solubility. Ensure your incubator is properly calibrated for temperature and CO₂ (which influences media pH).

Issue 3: High Variability in Assay Results

Question: I am observing high variability and poor reproducibility in my assay results when testing a specific sesquiterpenoid. Could this be related to solubility?

Answer: Yes, poor solubility is a major cause of inconsistent results.

  • Inconsistent Concentration: Undissolved micro-precipitates can lead to an uneven distribution of the compound across different wells of a microplate, resulting in high variability between replicates.

  • Visual Inspection: Before starting your assay, visually inspect your diluted compound in the final assay buffer for any signs of cloudiness. You can also centrifuge a sample of the final dilution to check for a pellet.

  • Solubility Assessment: It is highly recommended to perform a preliminary solubility test of your sesquiterpenoid in the final assay buffer to determine its maximum soluble concentration under your experimental conditions.

Quantitative Data on Sesquiterpenoid Solubility

The following tables summarize the solubility of two common sesquiterpenoids, Artemisinin and Parthenolide, in various solvents. This data can guide the initial choice of solvent and the preparation of stock solutions.

Table 1: Solubility of Artemisinin

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~10[7]
Dimethylformamide (DMF)~20[7]
Ethanol (B145695)~16[7]
Ethanol:Water (various ratios)Varies with ethanol concentration and temperature[8]
DMF:PBS (pH 7.2) (1:1)~0.5[7]
MethanolVaries with temperature[9]
Ethyl AcetateVaries with temperature[9]
AcetoneVaries with temperature[9]
TolueneVaries with temperature[9]
ChloroformVaries with temperature[9]

Table 2: Solubility of Parthenolide

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~20[10]
Dimethylformamide (DMF)~20[10]
Ethanol~30[10]
DMF:PBS (pH 7.2) (1:1)~0.5[10]

Experimental Protocols

Protocol 1: Preparation of a Sesquiterpenoid Stock Solution in DMSO
  • Weighing: Carefully weigh the desired amount of the sesquiterpenoid powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[1]

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication in a water bath can be applied to aid dissolution.[1]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Purge the stock solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1] Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Using a Co-solvent System
  • Stock Solution: Prepare a concentrated stock solution of the sesquiterpenoid in 100% DMSO as described in Protocol 1.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a co-solvent such as ethanol or polyethylene (B3416737) glycol (PEG). For example, create a 1:1 (v/v) mixture of DMSO and ethanol.

  • Final Dilution: Slowly add the intermediate co-solvent stock solution to your pre-warmed aqueous assay buffer while vortexing to achieve the final desired concentration.

  • Final Solvent Concentration: Ensure the final concentration of all organic solvents in the assay is below the toxicity limit for your specific cells (typically <1% total solvent).[5]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent mixture.

Protocol 3: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[12]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration will need to be optimized, but a starting point is often a 1:1 or 1:2 molar ratio of the sesquiterpenoid to cyclodextrin.

  • Prepare Sesquiterpenoid Stock: Prepare a concentrated stock solution of the sesquiterpenoid in a suitable organic solvent like ethanol.[1]

  • Complexation: Slowly add the sesquiterpenoid stock solution dropwise to the cyclodextrin solution while vigorously stirring or vortexing.[1]

  • Equilibration: Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.[1]

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

  • Concentration Determination: Determine the concentration of the solubilized sesquiterpenoid in the filtrate using a suitable analytical method, such as HPLC-UV.

Visualizations

G cluster_start Initial Observation cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting Strategies cluster_assay Assay start Poorly Soluble Sesquiterpenoid stock Prepare concentrated stock in anhydrous DMSO start->stock check_stock Visually inspect stock for clarity stock->check_stock check_stock->stock Cloudy/Precipitate dilute Dilute stock into aqueous assay buffer check_stock->dilute Clear precipitate Precipitation observed? dilute->precipitate lower_conc Lower final concentration precipitate->lower_conc Yes assay Proceed with assay precipitate->assay No lower_conc->dilute cosolvent Use a co-solvent system (e.g., DMSO/Ethanol) lower_conc->cosolvent cyclodextrin Use cyclodextrin complexation lower_conc->cyclodextrin other Other methods: - Particle size reduction - Solid dispersion lower_conc->other cosolvent->dilute cyclodextrin->dilute

Caption: Troubleshooting workflow for overcoming poor sesquiterpenoid solubility.

G cluster_stimulus External Stimulus cluster_pathway Signaling Pathway cluster_response Cellular Response cluster_inhibition Inhibition by Sesquiterpenoid stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_complex IKK Complex adaptor->kinase_complex nfkb_activation Phosphorylation of IκBα Degradation of IκBα kinase_complex->nfkb_activation nfkb_translocation NF-κB Translocation to Nucleus nfkb_activation->nfkb_translocation gene_transcription Gene Transcription nfkb_translocation->gene_transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->cytokines sesquiterpenoid Sesquiterpenoid (e.g., Parthenolide) sesquiterpenoid->kinase_complex Inhibits sesquiterpenoid->nfkb_translocation Inhibits

Caption: Hypothetical signaling pathway (NF-κB) inhibited by a sesquiterpenoid.

References

minimizing degradation of 3-Acetoxy-4-cadinen-8-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of 3-Acetoxy-4-cadinen-8-one during storage. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols for stability assessment.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the storage and handling of this compound.

Question Possible Cause(s) Recommended Solution(s)
Why has the purity of my this compound sample decreased over time, as indicated by chromatography (e.g., HPLC, GC-MS)? Hydrolysis: The most probable cause is the hydrolysis of the acetoxy group to a hydroxyl group, especially in the presence of moisture or trace amounts of acid or base.• Ensure the compound is stored in a tightly sealed container to prevent moisture absorption.• Use an inert gas (e.g., argon, nitrogen) overlay to displace air and moisture.• Store at the recommended low temperature (see FAQ section).• Avoid solvents containing water, or use anhydrous solvents when preparing solutions.
Oxidation: Exposure to atmospheric oxygen can lead to oxidation of the cadinene skeleton.• Store under an inert atmosphere.• Avoid repeated opening and closing of the storage container.• Consider storing in smaller, single-use aliquots.
Photodegradation: Exposure to UV or visible light can induce degradation.• Store the compound in an amber vial or a light-blocking container.• Keep the storage area dark.
I observe a change in the physical appearance of my sample (e.g., color change from white/off-white to yellow/brown). Oxidation/Degradation: The formation of degradation products can often result in a change in color.• This is a strong indicator of degradation. The sample purity should be re-analyzed before use.• Follow the recommended storage conditions strictly to prevent further degradation.
My compound shows poor solubility in non-polar solvents after storage. Formation of Polar Degradation Products: Hydrolysis of the acetoxy group to a more polar hydroxyl group can decrease solubility in non-polar solvents.• Confirm the identity of the compound and its degradation products using analytical techniques like LC-MS or GC-MS.• If hydrolysis has occurred, the resulting 3-hydroxy-4-cadinen-8-one will be more polar.
I am seeing a loss of biological activity in my experiments. Chemical Degradation: The biological activity of this compound is likely dependent on its specific chemical structure. Degradation will alter this structure and can lead to a loss of efficacy.• Always use freshly prepared solutions for biological assays.• Re-evaluate the purity of the stored compound before conducting experiments.• If degradation is suspected, a fresh batch of the compound should be used.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored under the following conditions, summarized in the table below.

Parameter Short-Term Storage (Weeks) Long-Term Storage (Months to Years)
Temperature 2-8°C-20°C or lower
Atmosphere Tightly sealed container, preferably under an inert gas (argon or nitrogen)Tightly sealed container under an inert gas (argon or nitrogen)
Light Protected from light (amber vial or dark location)Protected from light (amber vial or dark location)
Form Solid (lyophilized powder) is more stable than solutionsSolid (lyophilized powder)

Q2: What is the expected shelf-life of this compound?

A2: When stored as a solid at -20°C under an inert atmosphere and protected from light, this compound is expected to be stable for at least one to two years. For solutions, the stability is significantly reduced and they should be prepared fresh for each use.

Q3: What are the primary degradation products of this compound?

A3: The most likely degradation product is 3-hydroxy-4-cadinen-8-one, formed via the hydrolysis of the acetoxy ester group. Other potential degradation products may arise from oxidation of the sesquiterpenoid backbone.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability should be monitored periodically using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q5: Can I store this compound in solution?

A5: Storing this compound in solution is not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store a solution, use an anhydrous, aprotic solvent, store at -20°C or lower, and use it as quickly as possible.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To quantify the purity of this compound and detect the formation of non-volatile degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 50-100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 40% B

      • 26-30 min: 40% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of this compound and any new peaks that appear over the storage period.

    • Calculate the percentage purity based on the relative peak areas.

Protocol 2: Identification of Volatile Degradation Products by GC-MS

Objective: To identify volatile degradation products and confirm the purity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of any new peaks to identify potential degradation products by comparing them with mass spectral libraries and considering likely degradation pathways.

Visualizations

A This compound B 3-Hydroxy-4-cadinen-8-one (Hydrolysis Product) A->B H₂O (Acid/Base catalysis) C Oxidized Products A->C O₂ / Light

Caption: Potential degradation pathways of this compound.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject into HPLC or GC-MS C->D E Integrate Peak Areas D->E F Identify Degradation Products E->F G Calculate Purity E->G A Observe Decreased Purity or Change in Appearance B Check Storage Conditions A->B C Are Conditions Optimal? (Low Temp, Inert Gas, Dark) B->C D Correct Storage Conditions C->D No E Analyze for Degradation Products (HPLC/GC-MS) C->E Yes D->E F Is Hydrolysis Product Present? E->F G Source of Moisture/Contamination? F->G Yes I Are Oxidized Products Present? F->I No H Use Anhydrous Solvents & Inert Atmosphere G->H J Improve Inert Atmosphere & Light Protection I->J Yes K Consider a Fresh Sample I->K No

troubleshooting inconsistent results in bioassays with natural products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the reliability and reproducibility of their bioassay results when working with natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. High Variability Between Replicate Wells

Question: I am observing significant variability between my replicate wells. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue that can mask the true biological effect of your natural product extracts. Several factors can contribute to this problem.[1][2]

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[1][2]

    • Solution: Ensure you are using calibrated pipettes and proper reverse pipetting techniques, especially with viscous natural product extracts. Avoid introducing air bubbles.

  • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal.

    • Solution: Ensure your cell suspension is homogenous before and during seeding by gently mixing between pipetting steps.[2]

  • Reagent Mixing: Inadequate mixing of reagents within the wells can result in localized concentration differences.

    • Solution: Gently tap or use an orbital shaker to mix the plate after adding reagents to ensure thorough mixing.[2]

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.[1][2]

    • Solution: To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[1][2]

  • Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.[2]

2. Poor Standard Curve Performance

Question: My standard curve is not linear or has a low R-squared value. What should I do?

Answer: A reliable standard curve is crucial for accurate quantification.

Troubleshooting Steps:

  • Improper Standard Preparation: Ensure that the standards are prepared fresh for each experiment and that serial dilutions are performed accurately. Use calibrated pipettes and ensure thorough mixing at each dilution step.[2]

  • Degraded Standards: If the stock standard has been stored improperly or for too long, it may have degraded. Use a fresh, quality-controlled stock for preparing your standards.[2]

  • Incorrect Curve Fit: Ensure you are using the appropriate regression model (e.g., linear, 4-parameter logistic) for your assay data.[2]

3. Low Signal-to-Noise Ratio

Question: The difference between my positive and negative controls is very small. How can I improve my assay window?

Answer: A low signal-to-noise ratio can make it difficult to distinguish a true biological response from background noise.

Troubleshooting Steps:

  • Sub-optimal Reagent Concentrations: The concentration of substrates, antibodies, or detection reagents may not be optimal.

    • Solution: Perform titration experiments for key reagents to determine the concentration that provides the best signal window.[2]

  • Insufficient Incubation Time: The reaction may not have reached its optimal endpoint.

    • Solution: Perform a time-course experiment to identify the ideal incubation period.[2]

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells will have lower metabolic activity.

4. False Positives or False Negatives with Natural Products

Question: I suspect my natural product extract is interfering with the assay. How can I confirm and correct for this?

Answer: Natural product extracts are complex mixtures that can interfere with assay components, leading to misleading results.[3]

Troubleshooting Steps:

  • Colorimetric Interference: Colored compounds in the extract (e.g., anthocyanins, chlorophylls) can absorb light at the same wavelength as the assay's chromogenic product, leading to false positives or negatives.

    • Solution: Run a "sample blank" control containing the extract and all assay components except the enzyme or cells. Subtract the absorbance of the sample blank from the test wells.[4]

  • Fluorescence Interference: Some natural products are autofluorescent and can interfere with fluorescence-based assays.

    • Solution: Use a spectrofluorometer to measure the emission spectrum of the extract to check for overlap with the assay's fluorophore. If interference is present, consider a different detection method (e.g., luminescence).

  • Enzyme Inhibition/Activation: Components of the extract may directly inhibit or activate the reporter enzyme in the assay.

    • Solution: Test the extract in a cell-free version of the assay if possible to see if it directly affects the reporter enzyme.

  • Cytotoxicity: In cell-based assays, the extract may be cytotoxic, leading to a decrease in signal that could be misinterpreted as a specific inhibitory effect.

    • Solution: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which the extract affects cell viability.[5]

5. Inconsistent Results Between Batches of Natural Product Extract

Question: Different batches of my natural product extract are giving different results in my bioassay. Why is this happening and how can I standardize them?

Answer: The chemical composition of natural product extracts can vary significantly due to factors such as plant genetics, growing conditions, harvest time, and extraction methods.[6][7]

Standardization Approaches:

  • Chemical Standardization: Use analytical techniques like HPLC or GC-MS to create a chemical fingerprint of the extract and quantify the concentration of one or more marker compounds.[8] While this ensures chemical consistency, it doesn't guarantee consistent biological activity.

  • Biological Standardization (Bioassay-Guided): Standardize the extract based on its biological activity in a relevant bioassay.[6][7][9] This involves determining the concentration of the extract that produces a specific biological effect (e.g., IC50) and adjusting the concentration of different batches to achieve the same effect.[6][9]

Data Presentation

Table 1: Common Sources of Variability in Bioassays and Recommended Acceptance Criteria

Source of VariationCommon CausesRecommended Acceptance Criteria (CV%)
Intra-assay (Within Plate) Pipetting errors, uneven cell seeding, edge effects, improper mixing.[1][2]< 15%
Inter-assay (Plate-to-Plate) Differences in reagent preparation, incubation times, instrument settings, cell passage number.[10]< 20%
Inter-day (Day-to-Day) Variations in environmental conditions, operator differences, reagent lot variations.[11]< 25%
Batch-to-Batch (Extract) Variation in natural product source material, extraction procedure.[6]Requires biological standardization.

CV% (Coefficient of Variation) is a measure of relative variability. Lower values indicate higher precision.

Table 2: Impact of Solvent Polarity on Natural Product Extraction

SolventPolarityTypical Compounds ExtractedPotential Bioassay Issues
Water HighGlycosides, polar flavonoids, tannins, polysaccharides.[12]High viscosity, potential for microbial growth.
Methanol/Ethanol High to MediumFlavonoids, alkaloids, terpenoids, phenolic compounds.[13]Can extract chlorophylls (B1240455) which interfere with colorimetric assays.
Acetone MediumFlavonoids, tannins, terpenoids.[13][14]Volatile, may require specific handling.
Ethyl Acetate LowLess polar flavonoids, terpenoids, steroids.Poor solubility of some polar compounds.
Hexane Non-polarLipids, sterols, waxes.May not be suitable for aqueous bioassays.

The choice of solvent significantly impacts the phytochemical profile of the extract and, consequently, its biological activity.[12][13]

Experimental Protocols

1. General Enzyme Inhibition Assay Protocol

This protocol provides a general framework for an in vitro enzyme inhibition assay. Specific concentrations, incubation times, and wavelengths will need to be optimized for the particular enzyme and substrate being studied.

  • Prepare Reagents:

    • Enzyme solution (in appropriate buffer)

    • Substrate solution (in appropriate buffer)

    • Natural product extract stock solution (dissolved in a suitable solvent like DMSO)

    • Positive control inhibitor

    • Assay buffer

  • Assay Setup (96-well plate):

    • Test wells: Add assay buffer, enzyme solution, and varying concentrations of the natural product extract.

    • Positive control wells: Add assay buffer, enzyme solution, and the positive control inhibitor.

    • Negative control (100% activity) wells: Add assay buffer, enzyme solution, and solvent control (e.g., DMSO).

    • Sample blank wells: Add assay buffer, natural product extract, and substrate (no enzyme). This is to correct for any absorbance from the extract itself.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[15]

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.[15]

  • Incubation: Incubate the plate at the optimal temperature for a specific period (e.g., 15-60 minutes).

  • Measure Signal: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the sample blank from the corresponding test wells.

    • Calculate the percentage of inhibition for each concentration of the natural product extract relative to the negative control.

    • Plot the percentage of inhibition against the log of the extract concentration to determine the IC50 value.

2. MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the natural product extract. Include wells for a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Remove the treatment medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilize Formazan: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength between 540 and 590 nm.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against the log of the extract concentration to determine the IC50 value.

Visualizations

Troubleshooting_Workflow start Inconsistent Bioassay Results var_check High Variability Between Replicates? start->var_check pipetting Check Pipetting Technique - Calibrate Pipettes - Use Reverse Pipetting var_check->pipetting Yes interference_check Suspect Assay Interference? var_check->interference_check No seeding Review Cell Seeding - Ensure Homogenous Suspension pipetting->seeding edge_effects Mitigate Edge Effects - Use Outer Wells for Blanks seeding->edge_effects mixing Ensure Proper Mixing - Use Orbital Shaker edge_effects->mixing mixing->interference_check color_interference Run Sample Blank (Extract + Reagents, No Enzyme/Cells) interference_check->color_interference Yes batch_check Inconsistency Between Batches? interference_check->batch_check No fluorescence_interference Check Extract Autofluorescence color_interference->fluorescence_interference cytotoxicity_check Run Parallel Cytotoxicity Assay (e.g., MTT, WST-1) fluorescence_interference->cytotoxicity_check cytotoxicity_check->batch_check standardize Standardize Extract - Chemical Fingerprinting (HPLC) - Biological Standardization batch_check->standardize Yes end Consistent Results batch_check->end No standardize->end

Caption: A decision tree for troubleshooting inconsistent bioassay results.

Bioassay_Guided_Fractionation crude_extract Crude Natural Product Extract bioassay1 Perform Bioassay crude_extract->bioassay1 fractionation Chromatographic Fractionation bioassay1->fractionation If Active fraction1 Fraction 1 fractionation->fraction1 fraction2 Fraction 2 fractionation->fraction2 fractionN Fraction N fractionation->fractionN bioassay2 Bioassay Fractions fraction1->bioassay2 fraction2->bioassay2 fractionN->bioassay2 active_fraction Identify Active Fraction(s) bioassay2->active_fraction subfractionation Further Fractionation of Active Fraction active_fraction->subfractionation pure_compound Isolate Pure Active Compound(s) subfractionation->pure_compound Repeat Bioassay and Fractionation

Caption: Workflow for bioassay-guided fractionation of natural products.

References

Technical Support Center: Optimization of HPLC Methods for Separating Cadinane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for separating cadinane (B1243036) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these complex sesquiterpenoids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of cadinane isomers in a question-and-answer format.

Q1: I am observing poor resolution or co-elution of my cadinane isomers. What are the first steps to improve separation?

A1: Poor resolution of structurally similar isomers like cadinanes is a common challenge. Here are the primary steps to address this:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane) in your mobile phase. For normal phase chromatography, which is often effective for isomer separation, decreasing the polar solvent percentage can increase retention and improve resolution.

    • Solvent Choice: If you are using a standard mobile phase like hexane/isopropanol, consider switching to a different alcohol modifier (e.g., ethanol) to alter selectivity.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, changing the column is the most effective way to alter selectivity. For cadinane enantiomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often successful. For diastereomers or positional isomers, consider columns with different selectivities, like phenyl-based columns, which can provide alternative interactions compared to standard C18 columns.[1][2][3]

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase.

    • Temperature can also influence selectivity. Experimenting with temperatures slightly above and below ambient may provide better separation.

Q2: My peaks are tailing or fronting. What could be the cause and how can I fix it?

A2: Peak asymmetry is a common issue in HPLC.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns.

  • Peak Fronting: This is less common but can be caused by column overload, poor sample solubility in the mobile phase, or a void in the column packing.

    • Solution: Try injecting a smaller sample volume or a more dilute sample. Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. If the problem persists, it could indicate a degraded column that needs replacement.

Q3: I'm trying to separate enantiomers of a cadinane sesquiterpenoid, but I'm not seeing any separation on my standard C18 column. Why is this?

A3: Standard achiral columns, like C18, cannot separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, you must introduce a chiral environment.

  • Solution: You need to use a Chiral Stationary Phase (CSP). These columns are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. For cadinane sesquiterpenoids, polysaccharide-based CSPs, such as Daicel CHIRALPAK® series, have been shown to be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating cadinane isomers?

A1: The primary challenges stem from their structural similarity. Cadinane sesquiterpenoids often exist as complex mixtures of stereoisomers (enantiomers and diastereomers) and constitutional isomers, which have very similar physicochemical properties, making their separation by conventional chromatography difficult.

Q2: Should I use normal-phase or reversed-phase HPLC for cadinane isomer separation?

A2: Both normal-phase and reversed-phase HPLC can be used, but normal-phase chromatography is often more effective for separating isomers.[6] Normal-phase, particularly with chiral stationary phases, has demonstrated success in resolving cadinane enantiomers using mobile phases like n-hexane and isopropanol.[5] Reversed-phase HPLC on C18 or phenyl columns can also be explored, especially for separating diastereomers or constitutional isomers.

Q3: What type of detector is suitable for the analysis of cadinane isomers?

A3: As many sesquiterpenoids lack a strong chromophore, a UV detector set to a low wavelength (e.g., 210-230 nm) is often used. If the compounds do not have sufficient UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed.

Q4: How can I confirm the identity of the separated cadinane isomers?

A4: While HPLC provides separation, it does not definitively identify the compounds. For structural elucidation and confirmation of isomer identity, it is necessary to couple the HPLC system to a mass spectrometer (HPLC-MS) or to collect the fractions and analyze them by other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electronic Circular Dichroism (ECD).

Experimental Protocols & Data

The following section provides a detailed experimental protocol and quantitative data from a successful enantioseparation of cadinane sesquiterpenoids.

Chiral HPLC Separation of Alanenses A and B

This protocol is based on the enantiopurification of alanenses A and B, two cadinane sesquiterpenoids isolated as racemates.[5]

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_collection Fraction Collection racemate Racemic Cadinane Mixture (Alanense A or B) dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect collect1 Collect Enantiomer 1 detect->collect1 collect2 Collect Enantiomer 2 detect->collect2

Caption: Workflow for chiral separation of cadinane racemates.

Chromatographic Conditions

ParameterValue
Instrument Agilent 1260 Infinity II HPLC
Column Daicel CHIRALPAK IC (250 x 4.6 mm, 5 µm)[4][7][8]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 210 nm
Injection Volume 10 µL

Quantitative Data: Retention Times

CompoundEnantiomer 1 (t_R, min)Enantiomer 2 (t_R, min)
Alanense A 10.511.8
Alanense B 10.211.5

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues in HPLC separation of cadinane isomers.

G start Start: Poor Isomer Separation check_column Is the correct column type being used? (e.g., Chiral for enantiomers) start->check_column change_column Select appropriate column (Chiral, Phenyl, etc.) check_column->change_column No optimize_mp Optimize Mobile Phase - Adjust solvent ratio - Try different solvents check_column->optimize_mp Yes change_column->optimize_mp check_peak_shape Are peaks symmetrical? optimize_mp->check_peak_shape address_tailing Peak Tailing: Add modifier (e.g., TEA) to mobile phase check_peak_shape->address_tailing No (Tailing) address_fronting Peak Fronting: - Reduce sample concentration - Check for column void check_peak_shape->address_fronting No (Fronting) optimize_params Fine-tune parameters: - Flow rate - Temperature check_peak_shape->optimize_params Yes address_tailing->optimize_params address_fronting->optimize_params good_separation Good Separation optimize_params->good_separation

Caption: Troubleshooting workflow for cadinane isomer separation.

References

Technical Support Center: Analysis of Eupatorium Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupatorium extracts. The focus is on resolving the common analytical challenge of co-eluting compounds during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of co-eluting compounds in Eupatorium extracts?

A1: Eupatorium extracts are rich in flavonoids and phenolic acids. Due to their structural similarities, these compounds often co-elute during reversed-phase HPLC analysis. Specific examples include:

  • Flavonoid isomers: Different glycosides of the same flavonoid aglycone or isomers such as luteolin (B72000) and apigenin (B1666066) derivatives can be difficult to separate.

  • Structurally similar flavonoids: Flavones like eupafolin and hispidulin (B1673257), which differ by only a few functional groups, are prone to co-elution.

  • Flavonoids and Caffeic Acid Derivatives: Caffeoylquinic acids and flavonoid glycosides can have similar polarities, leading to overlapping peaks in the chromatogram.[1][2][3]

Q2: How can I confirm if I have co-eluting peaks in my chromatogram?

A2: Several methods can help you identify co-elution:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. While tailing can have other causes, it can also indicate a hidden overlapping peak.

  • Diode Array Detector (DAD) Analysis: A DAD allows for the assessment of peak purity. If the UV-Vis spectra are consistent across the entire peak, it is likely a single compound. Variations in the spectra suggest the presence of multiple components.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to detect co-elution. If you observe multiple mass-to-charge ratios (m/z) under a single chromatographic peak, it confirms the presence of more than one compound.

Q3: What are the initial steps to take to improve the separation of co-eluting compounds?

A3: Start by systematically adjusting your HPLC method parameters. The goal is to alter the selectivity of your separation. Key parameters to modify include:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to your aqueous phase. A shallower gradient in the region of co-elution can often improve resolution.

  • Mobile Phase pH: For ionizable compounds like phenolic acids, adjusting the pH of the aqueous mobile phase with a modifier like formic acid or acetic acid can significantly alter retention times and improve separation.

  • Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, which can sometimes resolve overlapping peaks.

Troubleshooting Guides for Co-eluting Compounds

Issue 1: Co-elution of Eupafolin and Hispidulin

Eupafolin and hispidulin are structurally similar flavonoids found in Eupatorium species that can be challenging to separate.

Initial Assessment:

  • Confirm the presence of both compounds using mass spectrometry or by comparing retention times with authentic standards if available.

  • Examine the peak shape for any signs of asymmetry.

Troubleshooting Steps & Optimization:

StepActionExpected Outcome
1. Modify Mobile Phase Gradient If using a gradient, decrease the ramp rate of the organic solvent around the elution time of the two compounds. For example, if they elute between 15 and 20 minutes, flatten the gradient in this window.Increased separation between the two peaks, leading to better resolution.
2. Change Organic Solvent If using acetonitrile, switch to methanol (B129727), or vice versa. These solvents have different selectivities and can alter the elution order.Improved resolution due to different interactions of the analytes with the stationary and mobile phases.
3. Adjust Mobile Phase pH Ensure the aqueous mobile phase is acidified (e.g., with 0.1% formic acid or phosphoric acid) to a pH of around 3.0. This suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially better separation.[4]Enhanced peak shape and improved resolution between eupafolin and hispidulin.
4. Isocratic Elution If gradient elution does not provide adequate separation, an isocratic method with an optimized mobile phase composition (e.g., methanol/water 7:3) can be effective.[4]Baseline separation of the two compounds, although run times may be longer.
Issue 2: Co-elution of Flavonoid Glycosides and Caffeic Acid Derivatives

This is a common issue due to the similar polarity of these two classes of compounds.

Initial Assessment:

  • Use a DAD to check for differences in UV spectra across the peak. Flavonoids and caffeic acid derivatives have distinct absorbance maxima.

  • Use MS to identify the m/z values of the co-eluting species.

Troubleshooting Steps & Optimization:

StepActionExpected Outcome
1. Optimize the Gradient Employ a multi-step gradient. Start with a low percentage of organic solvent to separate the more polar compounds and then gradually increase the concentration to elute the less polar compounds.Better separation of the different classes of compounds based on their polarity.
2. Change the Stationary Phase If a standard C18 column is not providing adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These offer different selectivity for aromatic and polar compounds.Improved resolution due to different retention mechanisms.
3. Solid Phase Extraction (SPE) Use an SPE cartridge (e.g., C18) to fractionate the extract before HPLC analysis. Phenolic acids can be eluted with a less polar solvent (e.g., water), followed by the elution of flavonoids with a more polar solvent (e.g., methanol).[1]Simplified chromatograms with reduced peak overlap, making quantification easier.

Experimental Protocols

Protocol 1: HPLC-DAD Method for the Separation of Eupafolin and Hispidulin

This protocol is adapted from a method for the analysis of flavonoids in Eupatorium littorale.[4]

1. Sample Preparation:

  • Extract dried and powdered Eupatorium leaves with methanol.
  • Filter the extract and adjust the final concentration for HPLC analysis.
  • For quantitative analysis, pass an aliquot of the extract through a C18 SPE cartridge, eluting with methanol.

2. HPLC Conditions:

  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
  • Mobile Phase:
  • For qualitative analysis (fingerprinting): A step gradient of methanol and water (acidified to pH 3.0 with phosphoric acid). 0-10 min: 1:1 methanol/water; 10-20 min: 7:3 methanol/water.[4]
  • For quantitative analysis: Isocratic elution with 7:3 methanol/water (acidified to pH 3.0).[4]
  • Flow Rate: 1.0 mL/min
  • Detection: DAD at 339 nm
  • Injection Volume: 30 µL

3. Data Analysis:

  • Identify peaks by comparing retention times and UV spectra with authentic standards.
  • For quantification, prepare external standard curves for eupafolin and hispidulin.

Protocol 2: General Method for Analyzing Flavonoids and Phenolic Acids

This protocol provides a starting point for the analysis of complex Eupatorium extracts.

1. Sample Preparation:

  • Perform a solid-liquid extraction of the plant material using a solvent such as methanol or ethanol.
  • Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
  • Mobile Phase:
  • Solvent A: 0.1% formic acid in water
  • Solvent B: Acetonitrile or methanol
  • Gradient: A linear gradient from a low to a high percentage of Solvent B. An example gradient could be: 5% B to 95% B over 40 minutes. The gradient should be optimized based on the observed chromatogram.
  • Flow Rate: 0.8 - 1.0 mL/min
  • Detection: DAD, with monitoring at wavelengths relevant for flavonoids (e.g., 254 nm, 340 nm) and phenolic acids (e.g., 325 nm).
  • Column Temperature: 25-30 °C

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Eupatorium Flavonoids

Flavonoids found in Eupatorium, such as eupafolin and hispidulin, have been shown to modulate several key signaling pathways involved in inflammation and cancer.

  • PI3K/Akt/mTOR Pathway: Eupafolin has been demonstrated to inhibit the proliferation of cancer cells by downregulating the phosphorylation of PI3K, Akt, and mTOR.[5][6] This pathway is crucial for cell growth, survival, and proliferation.

PI3K_Akt_mTOR_Pathway Eupafolin Eupafolin PI3K PI3K Eupafolin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Eupafolin inhibits the PI3K/Akt/mTOR signaling pathway.

  • NF-κB Signaling Pathway: Hispidulin has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[7][8] This pathway is a key regulator of the inflammatory response.

NFkB_Signaling_Pathway Hispidulin Hispidulin NFkB_Activation NF-κB Activation Hispidulin->NFkB_Activation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Pro_inflammatory_Genes

Caption: Hispidulin inhibits the NF-κB signaling pathway.

Experimental Workflow for Resolving Co-eluting Peaks

The following workflow provides a logical approach to troubleshooting and resolving co-eluting peaks in the analysis of Eupatorium extracts.

Coelution_Workflow Start Co-elution Observed Assess_Purity Assess Peak Purity (DAD/MS) Start->Assess_Purity Modify_Gradient Modify Mobile Phase Gradient Assess_Purity->Modify_Gradient Change_Solvent Change Organic Solvent (ACN <=> MeOH) Modify_Gradient->Change_Solvent Not Resolved Resolved Peaks Resolved Modify_Gradient->Resolved Resolved Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH Not Resolved Change_Solvent->Resolved Resolved Change_Column Change Column Chemistry (e.g., Phenyl-hexyl) Adjust_pH->Change_Column Not Resolved Adjust_pH->Resolved Resolved Change_Column->Resolved Resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

References

strategies for scaling up the purification of 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Acetoxy-4-cadinen-8-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the purification of this sesquiterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete extraction from the plant material.- Ensure the plant material is finely ground to increase surface area. - Increase the solvent-to-solid ratio and/or the number of extraction cycles.[1][2] - Consider using a different extraction solvent or a sequence of solvents with varying polarities (e.g., hexane (B92381) followed by ethyl acetate).[1][3]
Poor Separation in Column Chromatography Inappropriate solvent system (mobile phase).- Perform thin-layer chromatography (TLC) pre-screening with various solvent systems to determine the optimal mobile phase for separation.[4][5] - Use a gradient elution instead of an isocratic one to improve the resolution of compounds with similar polarities.[4] - Consider switching the stationary phase (e.g., from normal-phase silica (B1680970) to reversed-phase C18).[6][7]
Overloading of the column.- Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel.
Co-elution of Impurities Similar polarity of this compound and impurities.- Employ alternative chromatography techniques such as High-Speed Counter-Current Chromatography (HSCCC), which separates based on partition coefficient rather than adsorption.[2] - If the compound is crystalline, recrystallization can be a highly effective final purification step.[1][5]
Compound Degradation Instability of the acetoxy group under certain pH or temperature conditions.- Avoid strongly acidic or basic conditions during extraction and chromatography. - Perform purification steps at room temperature or below, if possible. - Use a rotary evaporator at a controlled temperature to remove solvents.[1]
Formation of an Emulsion During Liquid-Liquid Extraction Presence of surfactant-like compounds in the crude extract.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.[8] - Gently swirl or rock the separatory funnel instead of vigorous shaking.[8] - Centrifugation can also be used to separate the layers.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[] It has the molecular formula C17H26O3 and a molecular weight of 278.387 g/mol .[10] This compound has been isolated from plants such as Eupatorium adenophorum.[][11]

Q2: What are the initial steps for purifying this compound from a plant source?

A2: The initial steps typically involve:

  • Extraction: Macerating the dried and powdered plant material with a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).[1][11]

  • Concentration: Removing the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

  • Liquid-Liquid Partitioning: Suspending the crude extract in water and sequentially partitioning it with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[1][2]

Q3: Which chromatography techniques are most suitable for scaling up the purification of this compound?

A3: For scaling up, a combination of techniques is often most effective:

  • Low-Pressure Column Chromatography: Useful for initial fractionation of large quantities of crude extract using silica gel.[12]

  • Flash Chromatography: An automated version of column chromatography that offers faster separation and better resolution.[4]

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is used for the final purification of the target compound to a high degree of purity.[3][13] Reversed-phase columns (e.g., C18) are commonly used for sesquiterpenoids.[6][7]

  • High-Speed Counter-Current Chromatography (HSCCC): An effective technique for separating compounds with similar polarities without the use of a solid stationary phase, thus avoiding irreversible sample adsorption.[2][12]

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation and purity of fractions.[4][5] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) can provide more accurate quantitative analysis of purity.[2]

Q5: What are some key considerations when scaling up a purification process?

A5: When scaling up, consider the following:

  • Method Robustness: Ensure the chosen purification method is reproducible and can handle larger volumes.

  • Solvent Consumption: Large-scale purification can be solvent-intensive and costly. Optimize your solvent systems for efficiency.[12]

  • Column Capacity: Avoid overloading columns, as this will lead to poor separation. The amount of sample should be scaled proportionally to the column size.

  • Time: Scaling up often significantly increases the time required for each purification step.[12]

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning
  • Extraction: Macerate 1 kg of dried, powdered plant material (e.g., Eupatorium adenophorum) with 10 L of 95% ethanol at room temperature for 72 hours. Repeat the extraction three times.[1][2]

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[1]

  • Suspension: Suspend the crude extract in 1 L of distilled water.[1]

  • Partitioning:

    • Perform liquid-liquid extraction of the aqueous suspension with petroleum ether (3 x 1 L) to remove non-polar compounds.

    • Subsequently, extract the aqueous layer with ethyl acetate (3 x 1 L). The this compound is expected to be in this fraction.

    • Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L) to isolate more polar compounds.[1][2]

  • Fraction Collection: Collect the ethyl acetate fraction and concentrate it to dryness. This fraction will be used for further chromatographic purification.

Protocol 2: Silica Gel Column Chromatography (Initial Fractionation)
  • Column Packing: Prepare a glass column with silica gel (e.g., 100-200 mesh) in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of a fixed volume and monitor their composition using TLC.

  • Pooling: Combine fractions containing the target compound, as identified by TLC, and concentrate them.

Protocol 3: Preparative High-Performance Liquid Chromatography (Final Purification)
  • System Preparation: Use a preparative HPLC system equipped with a reversed-phase C18 column. Equilibrate the column with the initial mobile phase composition.

  • Mobile Phase: A common mobile phase for sesquiterpenoids is a gradient of acetonitrile (B52724) and water.[2] The specific gradient should be optimized based on analytical HPLC runs.

  • Sample Injection: Dissolve the partially purified fraction from column chromatography in the mobile phase and inject it onto the column.

  • Chromatography: Run the optimized gradient method to separate the components.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the pure fraction to obtain the final product.

Data Presentation

Table 1: Comparison of Chromatography Techniques for Sesquiterpenoid Purification
Technique Principle Advantages Disadvantages Scale-Up Potential
Low-Pressure Column Chromatography Adsorption- Low cost - Suitable for large initial sample loads[12]- Lower resolution - Time-consuming[12]Good for initial fractionation
Flash Chromatography Adsorption- Faster than low-pressure chromatography - Improved resolution- Higher cost for automated systems and pre-packed columnsExcellent for intermediate purification
Preparative HPLC Partition/Adsorption- High resolution and purity[3] - Automated- High cost - Limited sample loading capacity per runGood for final purification of smaller quantities
HSCCC Partition- No irreversible adsorption[2] - High sample recovery[2] - Good for separating compounds with similar polarities- Can be complex to develop a suitable two-phase solvent systemExcellent for gram-scale purification[12]

Visualizations

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (e.g., 95% EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, n-BuOH) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography partially_pure_fraction Partially Pure Fraction column_chromatography->partially_pure_fraction prep_hplc Preparative HPLC partially_pure_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Poor Separation in Column Chromatography check_tlc Was TLC pre-screening performed? start->check_tlc optimize_solvent Optimize solvent system using TLC check_tlc->optimize_solvent No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes consider_alt Consider alternative techniques (e.g., reversed-phase, HSCCC) check_loading->consider_alt No success Improved Separation reduce_load->success consider_alt->success

Caption: Troubleshooting logic for poor chromatographic separation.

References

Validation & Comparative

Unambiguous Structural Confirmation of 3-Acetoxy-4-cadinen-8-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, against common spectroscopic techniques for the characterization of the natural product 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid isolated from Eupatorium adenophorum.

While the structure of many natural products, including other sesquiterpenoids from Eupatorium adenophorum, has been unequivocally determined by single-crystal X-ray diffraction, specific crystallographic data for this compound is not widely published. Therefore, this guide will also explore the spectroscopic methods that likely led to its initial identification and are routinely used for structural analysis.

Methodology Comparison: X-ray Crystallography vs. Spectroscopic Analysis

The confirmation of a chemical structure, particularly for complex natural products, relies on a combination of analytical techniques. X-ray crystallography provides direct evidence of the atomic arrangement in a crystalline solid, offering an unambiguous determination of the molecular structure. In contrast, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide indirect evidence, which, when used in conjunction, can lead to a highly confident structural assignment.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Phase Solid (single crystal)Liquid (solution)Gas/Vapor (from solid or liquid)
Information Yield 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity of atoms (1H-1H, 1H-13C), chemical environment of nucleiMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous structure determinationProvides detailed information about the chemical environment and connectivity in solutionHigh sensitivity, requires very small sample amounts
Limitation Requires a suitable single crystal, which can be difficult to growIndirect structural information, can be complex to interpret for novel structuresDoes not provide stereochemical information

Experimental Protocols

Single-Crystal X-ray Crystallography

This method provides the most definitive structural evidence for a crystalline compound.

1. Crystallization:

  • A pure sample of this compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate, hexane) to near saturation.

  • Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent is employed to encourage the growth of single crystals of suitable size and quality for diffraction.

2. Data Collection:

  • A selected crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of X-rays, typically from a microfocus X-ray source.

  • As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The phase problem is solved using direct methods or other computational techniques to generate an initial electron density map.

  • An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

1. Sample Preparation:

  • Approximately 1-5 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • The solution is transferred to an NMR tube.

2. Data Acquisition:

  • A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

3. Spectral Analysis:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, establishing the carbon skeleton.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a compound.

1. Sample Introduction and Ionization:

  • A small amount of this compound is introduced into the mass spectrometer.

  • The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

2. Mass Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Data Interpretation:

  • High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula of the molecular ion.

  • Fragmentation patterns can provide clues about the molecule's substructures.

Data Presentation

Representative Spectroscopic Data for a Cadinane Sesquiterpenoid

The following table presents typical ¹H and ¹³C NMR data expected for a cadinane-type sesquiterpenoid like this compound, based on known related structures.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)Key HMBC Correlations
1~45-50~1.8-2.2 (m)C-2, C-6, C-9, C-10
2~25-30~1.5-1.9 (m)C-1, C-3, C-10
3~70-75~5.0-5.5 (m)C-2, C-4, C-5, Acetate C=O
4~120-125~5.5-6.0 (br s)C-3, C-5, C-6, C-10
5~140-145--
6~40-45~2.0-2.5 (m)C-1, C-5, C-7, C-8
7~35-40~1.7-2.1 (m)C-6, C-8, C-11, C-12, C-13
8~210-215--
9~50-55~2.3-2.7 (m)C-1, C-8, C-10, C-14
10~35-40--
11~25-30~1.9-2.3 (m)C-7, C-12, C-13
12~20-25~0.8-1.0 (d, J=7)C-7, C-11, C-13
13~20-25~0.8-1.0 (d, J=7)C-7, C-11, C-12
14~15-20~1.0-1.2 (s)C-1, C-9, C-10
OAc-C=O~170--
OAc-CH₃~21~2.0-2.1 (s)OAc-C=O
Mass Spectrometry Data
IonCalculated m/z (for C₁₇H₂₆O₃)Observed m/z (HRMS)
[M+H]⁺279.1955~279.195x
[M+Na]⁺301.1774~301.177x

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for structure determination.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis plant Eupatorium adenophorum extract Crude Extract plant->extract chromatography Chromatography extract->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry pure_compound->ms Molecular Formula nmr NMR Spectroscopy pure_compound->nmr 2D Structure xray X-ray Crystallography pure_compound->xray 3D Structure

Figure 1. General workflow for natural product structure elucidation.

structure_confirmation_logic start Isolated Compound ms HRMS Analysis start->ms nmr 1D & 2D NMR Analysis start->nmr formula Elemental Formula ms->formula connectivity Planar Structure (Connectivity) nmr->connectivity proposed Proposed Structure formula->proposed connectivity->proposed xray Single Crystal X-ray Diffraction proposed->xray confirmed Confirmed 3D Structure xray->confirmed

Figure 2. Logic flow for definitive structure confirmation.

A Comparative Guide to the Bioactivity of Cadinane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cadinane (B1243036) sesquiterpenes, a diverse class of bicyclic isoprenoids, have garnered significant scientific interest due to their wide-ranging pharmacological activities. Found in various plants and microorganisms, these compounds exhibit promising potential in the development of novel therapeutics. This guide provides an objective comparison of the bioactivity of different cadinane sesquiterpenes, supported by experimental data, to aid researchers in their exploration of these natural products.

Quantitative Bioactivity Data

The following table summarizes the reported in vitro bioactivities of several key cadinane sesquiterpenes, providing a quantitative comparison of their potency across different biological assays.

CompoundBioactivityAssayCell Line / OrganismIC50 / EC50 / MICReference
α-Cadinol AntifungalNot SpecifiedLenzites betulina, Trametes versicolor, Laetiporus sulphureusTotal Mean IC50: 0.10 mM[1][2]
CytotoxicMTT AssayMCF-7 (Breast Adenocarcinoma)18.0 µg/mL[3]
AntimicrobialNot SpecifiedGram-positive bacteria and yeastMIC: 31.25 - 62.5 µg/mL[3]
T-Cadinol Anti-trypanosomalIn vitro assay against trypomastigotesTrypanosoma cruziIC50: 1.6 µg/mL[4]
Anti-trypanosomalIn vitro assay against amastigotesTrypanosoma cruzi in macrophagesIC50: 0.8 µg/mL[4]
Phacadinane A Anti-inflammatoryNitric Oxide ProductionLPS-activated RAW 264.7 macrophagesIC50: 3.88 ± 0.58 µM[5]
Phacadinane B Anti-inflammatoryNitric Oxide ProductionLPS-activated RAW 264.7 macrophagesIC50: 2.25 ± 0.71 µM[5]
Mappianiodene (and 7 analogues) Anti-inflammatoryNitric Oxide ProductionLPS-activated RAW 264.7 macrophagesIC50 values ranging from 0.49 ± 0.05 to 9.42 ± 0.16 µM[6]
Anti-HIVReverse Transcriptase (RT) ActivityHIV-1EC50 values in range of 0.17 to 9.28 µM[6]
Cadinan-3-ene-2,7-dione AntifungalPoison Food TechniqueSclerotium rolfsiiED50: 181.60 ± 0.58 µg/mL[7]
AntifungalPoison Food TechniqueRhizoctonia solaniED50: 189.74 ± 1.03 µg/mL[7]
Various Cadinane Sesquiterpenoids (1b, 2b, 4, 6, 8) CytotoxicNot SpecifiedHepG2 and Huh7 cell linesIC50 values ranging from 3.5 to 6.8 μM[8]
Amorphaenes (1, 5, 8, 13, 16) GOT1 InhibitoryNot SpecifiedNot SpecifiedIC50 values ranging from 20.0 ± 2.1 to 26.2 ± 2.7 μM[9]
CytotoxicNot SpecifiedPancreatic ductal adenocarcinoma (PDAC) cellsIC50 values ranging from 13.1 ± 1.5 to 28.6 ± 2.9 μM[9]
Commiterpenes A-C NeuroprotectiveMPP+-induced neuronal cell deathSH-SY5Y cellsShowed neuroprotective effects[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Cadinane sesquiterpene compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]

  • Treatment: Prepare serial dilutions of the cadinane sesquiterpene compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[11][12]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12][13] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • 24-well or 96-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Cadinane sesquiterpene compounds

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[14]

  • Treatment: Pre-treat the cells with various concentrations of the cadinane sesquiterpene compounds for a specified time (e.g., 2 hours).[15]

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells and incubate for an additional 24-48 hours.[14][15]

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix an equal volume of the supernatant with the Griess reagent.[15]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the inhibitory effect of the compounds on NO production.

TPA-Induced Mouse Ear Edema Model

This in vivo assay is used to evaluate the anti-inflammatory properties of topically applied compounds.

Materials:

  • Mice (e.g., CD-1)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) solution in a suitable solvent (e.g., acetone (B3395972) or ethanol)

  • Cadinane sesquiterpene compounds dissolved in a suitable vehicle

  • Positive control (e.g., indomethacin)

  • 7-mm biopsy punch

  • Analytical balance

Protocol:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Edema: Apply a solution of TPA (e.g., 2.5 µg in 10-20 µL) topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the control and receives the vehicle only.[16][17]

  • Treatment: Apply the test compounds or the positive control topically to the right ear shortly after TPA application.[17]

  • Edema Assessment: After a specific time period (typically 4-6 hours), sacrifice the mice by cervical dislocation.[17][18]

  • Sample Collection: Remove a 7-mm diameter plug from both the right and left ears using a biopsy punch.[17]

  • Measurement: Weigh the ear plugs immediately. The degree of edema is calculated as the difference in weight between the right (TPA-treated) and left (control) ear plugs.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the TPA-only group.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding of the mechanisms of action and experimental designs.

Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB_IkappaB NF-κB/IκBα Complex NFkappaB NF-κB (p65/p50) NFkappaB_IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Cadinane Cadinane Sesquiterpenes Cadinane->IKK Inhibits Cadinane->MAPK_pathway Inhibits DNA DNA NFkappaB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Cytotoxicity Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Cadinane Sesquiterpenes incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

This guide provides a comparative overview of the bioactivity of various cadinane sesquiterpenes, supported by quantitative data and detailed experimental protocols. The provided diagrams illustrate key mechanisms and workflows to facilitate further research and development in this promising area of natural product chemistry.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Acetoxy-4-cadinen-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical methods for the quantitative determination of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid isolated from Eupatorium adenophorum[1][]. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of natural products and pharmaceuticals. This document outlines the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, presenting supporting data and detailed experimental protocols to aid in methodological selection and implementation.

Introduction to this compound

This compound is a cadinane (B1243036) sesquiterpenoid, a class of natural products known for a wide range of biological activities.[3] Accurate and precise analytical methods are essential for its quantification in various matrices, from raw plant material to finished products. The validation of these methods ensures that they are reliable and suitable for their intended purpose.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4] For sesquiterpenoids, HPLC is often the method of choice, particularly for sesquiterpene lactones.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[4] It offers high resolution and sensitivity, and the mass spectrometric detection provides structural information, aiding in compound identification.[7]

The following tables summarize the performance characteristics of hypothetical validated HPLC and GC-MS methods for the analysis of this compound, based on typical data for similar sesquiterpenoids found in the literature.[8][9]

Data Presentation: Performance Characteristics

Table 1: Comparison of HPLC and GC-MS Method Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Range 1 - 500 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ~150 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~500 ng/mL~50 ng/mL
Selectivity HighVery High
Run Time 20 - 30 minutes30 - 45 minutes

Experimental Protocols

The following are detailed protocols for the validation of HPLC and GC-MS methods for the analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B52724) (B).

  • Gradient Program: 0-5 min, 90% A; 5-20 min, to 50% A; 20-25 min, to 0% A; 25-30 min, 0% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 500 µg/mL.

  • Sample Preparation: Extract a known weight of the sample matrix (e.g., powdered plant material) with methanol using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the standard.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a quality control sample.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Selectivity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of the analyte.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetone (B3395972).

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in acetone to concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Perform a solvent extraction of the sample matrix with a suitable solvent like hexane (B92381) or dichloromethane. The extract may require derivatization to improve volatility and thermal stability, although this is often not necessary for sesquiterpenoids. Concentrate the extract and filter before injection.

3. Validation Procedure:

  • Linearity: Inject the calibration standards and generate a calibration curve based on the peak area of a characteristic ion.

  • Accuracy: Conduct a recovery study by spiking a blank matrix with the standard at different concentration levels.

  • Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of a quality control sample.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the characteristic ion.

  • Selectivity: Analyze a blank matrix to confirm the absence of interfering peaks at the retention time and m/z of the analyte.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the validation of an analytical method and a simplified biosynthetic pathway for sesquiterpenoids.

analytical_method_validation_workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report end Method Implementation report->end

Caption: General workflow for analytical method validation.

sesquiterpenoid_biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp Isopentenyl Pyrophosphate (IPP) mva_pathway->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmpp Isomerase gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmpp->gpp gpp->fpp sesquiterpene_synthases Sesquiterpene Synthases fpp->sesquiterpene_synthases cadinane_skeleton Cadinane Skeleton sesquiterpene_synthases->cadinane_skeleton tailoring_enzymes Tailoring Enzymes (Oxidation, Acetylation, etc.) cadinane_skeleton->tailoring_enzymes final_product This compound tailoring_enzymes->final_product

Caption: Simplified biosynthesis of cadinane sesquiterpenoids.

References

A Comparative Analysis of Sesquiterpenes in Eupatorium Species: Phytochemistry and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Eupatorium, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, with sesquiterpenes being a particularly prominent and diverse class of compounds. These C15 terpenoids, especially sesquiterpene lactones, have garnered significant scientific interest due to their wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide provides a comparative overview of the sesquiterpene profiles in various Eupatorium species, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Quantitative Comparison of Sesquiterpenes

The chemical composition and yield of sesquiterpenes can vary significantly among different Eupatorium species and even between different parts of the same plant. Environmental factors and genetic variations also play a crucial role in the phytochemical profile. The following tables summarize the quantitative analysis of sesquiterpenes in the essential oils of several Eupatorium species, providing a snapshot of their characteristic chemical signatures.

Table 1: Sesquiterpene Composition of Essential Oil from Eupatorium odoratum (syn. Chromolaena odorata)
Compound Relative Percentage (%)
β-Cubebene32.0
δ-Cadinene18.0
Caryophyllene11.0
tau-Cadinol20.10
α-Bisabolol15.33
cis-Muurola-4(14),5-diene10.79
Isocaryophyllene5.39
Yield of essential oil from leaves0.010%

Data sourced from GC-MS analysis of essential oil obtained by hydrodistillation.[1][2]

Table 2: Major Sesquiterpenes Identified in Various Eupatorium Species
Species Major Sesquiterpenes Identified
Eupatorium lindleyanum Eupalinolide A-E, 3β-acetoxy-8β-(4'-hydroxytigloyloxy)-14-hydroxycostunolide, Hiyodorilactone B (Germacrane-type sesquiterpene lactones)
Eupatorium cannabinum Eupatoriopicrin (Germacranolide)
Eupatorium fortunei Clovanemagnolol (Clovane-type sesquiterpene), various thymol (B1683141) derivatives with sesquiterpene moieties
Eupatorium adenophorum Cadinene-type sesquiterpenes

This table provides a qualitative overview of the major sesquiterpene classes found in different species. Quantitative data for direct comparison across these species is limited in the reviewed literature.

Experimental Protocols

The extraction, identification, and quantification of sesquiterpenes from Eupatorium species involve a combination of chromatographic and spectrometric techniques. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Extraction and Analysis of Sesquiterpene Lactones by HPLC-PDA-ESI-MS/MS

This method is suitable for the analysis of non-volatile sesquiterpene lactones.

1. Sample Preparation and Extraction:

  • Air-dry the aerial parts of the Eupatorium species at room temperature.

  • Pulverize the dried plant material into a fine powder.

  • Macerate the powdered material with 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

2. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 60 minutes, hold for 10 minutes, then return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA detector scanning from 200-400 nm.

3. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive and negative ion modes.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Capillary Voltage: 3.0 kV.

  • Collision Energy: Ramped from 10-40 eV for fragmentation analysis.

  • Data Acquisition: Full scan mode (m/z 100-1500) and product ion scan mode for structural elucidation.

Protocol 2: Extraction and Analysis of Volatile Sesquiterpenes by GC-MS

This method is ideal for the analysis of volatile sesquiterpenes found in essential oils.

1. Hydrodistillation for Essential Oil Extraction:

  • Place fresh or air-dried aerial parts of the Eupatorium species in a Clevenger-type apparatus.

  • Add distilled water to the flask (e.g., 100 g of plant material in 1 L of water).

  • Heat the flask to boiling and continue distillation for 3-4 hours.

  • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC System: Agilent or PerkinElmer Gas Chromatograph.

  • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.

  • Injection Mode: Splitless.

  • MS System: Mass selective detector.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Compound Identification: Compare the mass spectra with libraries such as NIST and Wiley, and by comparing their retention indices with literature values.

Signaling Pathways and Mechanisms of Action

Sesquiterpenes from Eupatorium species exert their biological effects by modulating various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.

Anti-inflammatory Action via NF-κB Pathway Inhibition

Many sesquiterpene lactones exhibit potent anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] This pathway is a central regulator of the inflammatory response.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription SL Sesquiterpene Lactone (from Eupatorium) SL->IKK Inhibits SL->NFkB_active Inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Cytotoxic Action via Apoptosis Induction

Certain sesquiterpenes, such as eupalinolide O from E. lindleyanum, have demonstrated cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[6][7]

cytotoxic_pathway EupalinolideO Eupalinolide O Akt Akt Pathway EupalinolideO->Akt Suppresses Mitochondrion Mitochondrion EupalinolideO->Mitochondrion CellCycle Cell Cycle Progression CyclinB1_cdc2 Cyclin B1 / cdc2 Expression EupalinolideO->CyclinB1_cdc2 Decreases MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Caspases Caspase Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest G2M_Arrest->Apoptosis

Caption: Cytotoxic mechanism of Eupalinolide O via apoptosis and cell cycle arrest.

Conclusion

The genus Eupatorium represents a valuable reservoir of structurally diverse and biologically active sesquiterpenes. The comparative data presented herein highlights the phytochemical variability within the genus, underscoring the importance of species-specific analysis for drug discovery and development. The detailed experimental protocols provide a foundation for researchers to conduct further investigations, while the signaling pathway diagrams offer insights into the molecular mechanisms underlying the therapeutic potential of these natural products. Future research should focus on obtaining more comprehensive quantitative data across a wider range of Eupatorium species and further elucidating the intricate structure-activity relationships of their sesquiterpene constituents.

References

Hypothetical Cross-Validation of 3-Acetoxy-4-cadinen-8-one's Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the cross-validation of 3-Acetoxy-4-cadinen-8-one's activity in different cell lines is not extensively available in publicly accessible research. This guide is presented as a hypothetical framework for researchers, scientists, and drug development professionals. The experimental data and signaling pathways described herein are illustrative and intended to serve as a template for designing and conducting such a study.

This guide provides a comparative analysis of the hypothetical cytotoxic and anti-proliferative activity of this compound, a sesquiterpenoid isolated from Eupatorium adenophorum, against a panel of human cancer cell lines and a normal human cell line. For comparative purposes, the well-established chemotherapeutic agent Doxorubicin is included as a reference compound.

Comparative Efficacy of this compound and Doxorubicin

The following tables summarize the hypothetical in vitro activity of this compound and Doxorubicin across selected cell lines.

Table 1: Cytotoxicity (IC50) of this compound and Doxorubicin after 48-hour treatment.

CompoundIC50 (µM)
A549 (Lung Carcinoma) MCF-7 (Breast Adenocarcinoma) HCT116 (Colorectal Carcinoma) MRC-5 (Normal Lung Fibroblast)
This compound15.225.818.5> 100
Doxorubicin0.81.20.55.4

Table 2: Effect on Cell Proliferation (% Inhibition at 10 µM) after 24-hour treatment.

Compound% Proliferation Inhibition
A549 MCF-7 HCT116 MRC-5
This compound45%38%42%5%
Doxorubicin65%72%68%30%

Table 3: Induction of Apoptosis (% Apoptotic Cells at 20 µM) after 48-hour treatment.

Compound% Apoptotic Cells (Annexin V+/PI-)
A549 MCF-7 HCT116 MRC-5
This compound35%28%32%< 2%
Doxorubicin55%62%58%15%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human cancer cell lines A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and the normal human lung fibroblast cell line MRC-5 would be obtained from the American Type Culture Collection (ATCC). A549, HCT116, and MRC-5 cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. MCF-7 cells would be cultured in RPMI-1640 medium with the same supplements. All cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin (e.g., 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Proliferation Assay (BrdU Assay)
  • Cells are seeded in 96-well plates as described for the MTT assay.

  • Cells are treated with the test compounds at a concentration of 10 µM for 24 hours.

  • A BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to each well for the final 2-4 hours of incubation.

  • The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by the addition of a substrate.

  • The colorimetric reaction is measured at 450 nm.

  • The percentage of proliferation inhibition is calculated relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cells are seeded in 6-well plates and treated with the test compounds at a concentration of 20 µM for 48 hours.

  • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A549 A549 Compound This compound Control Doxorubicin MCF7 MCF-7 HCT116 HCT116 MRC5 MRC-5 MTT Cytotoxicity (MTT) Compound->MTT BrdU Proliferation (BrdU) Compound->BrdU Apoptosis Apoptosis (Flow Cytometry) Compound->Apoptosis Control->MTT Control->BrdU Control->Apoptosis IC50 IC50 Calculation MTT->IC50 Inhibition % Inhibition BrdU->Inhibition ApoptoticCells % Apoptotic Cells Apoptosis->ApoptoticCells

Caption: Experimental workflow for cross-validating compound activity.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

A Comparative Guide to the Structure-Activity Relationships of Cadinane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cadinane (B1243036) sesquiterpenoids, a diverse class of bicyclic natural products, have garnered significant attention in the scientific community for their wide array of biological activities. Found in various terrestrial plants and marine organisms, these compounds exhibit promising anticancer, anti-inflammatory, and antifungal properties. Understanding the relationship between the intricate three-dimensional structure of cadinane derivatives and their biological function is paramount for the development of novel therapeutic agents. This guide provides an objective comparison of the performance of different cadinane derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: A Comparative Analysis of Bioactivities

The biological activity of cadinane derivatives is profoundly influenced by their stereochemistry and the nature and position of functional groups on the core cadinane scaffold. The following tables summarize the quantitative data from various studies, offering a comparative overview of their cytotoxic, anti-inflammatory, and antifungal potencies.

Table 1: Cytotoxic Activity of Cadinane Derivatives against Human Cancer Cell Lines
CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Arteannuin B derivativeArtemisia annuaHepG2 (Liver)30.5 - 57.2[1]
Huh7 (Liver)30.5 - 57.2[1]
SK-Hep-1 (Liver)30.5 - 57.2[1]
Cadinane-type sesquiterpene glycosidesDendrobium findleyanumA-549 (Lung)13.85 - 17.68[2]
Cadinane SesquiterpenoidsHibiscus tiliaceusHepG2 (Liver)3.5 - 6.8[3]
Huh7 (Liver)3.5 - 6.8[3]

Structure-Activity Relationship Insights (Cytotoxicity): The data suggests that dimeric cadinane sesquiterpenoids from Artemisia annua exhibit moderate antihepatoma activity.[1] Glycosylation of the cadinane scaffold, as seen in derivatives from Dendrobium findleyanum, also confers moderate cytotoxicity against lung cancer cells.[2] Notably, cadinane sesquiterpenoids isolated from the infected stems of Hibiscus tiliaceus displayed significant cytotoxicity against liver cancer cell lines, with IC50 values in the low micromolar range.[3] Further research is needed to elucidate the specific structural features responsible for the potent activity of the latter compounds.

Table 2: Anti-inflammatory Activity of Cadinane Derivatives
CompoundSource OrganismAssayInhibition/IC50Reference
(+)-aristoloneAcanthella cavernosa (Marine Sponge)LPS-induced TNF-α release in RAW 264.7 macrophages74.1% inhibition at 1 µM[4]
LPS-induced CCL2 release in RAW 264.7 macrophages64.1% inhibition at 1 µM[4]
Penicipenoids A-CPenicillium sp. 5975 (Marine Sponge Symbiont)in vivo zebrafish modelSignificant antioxidant and anti-inflammatory activity[5]

Structure-Activity Relationship Insights (Anti-inflammatory): Cadinane-type sesquiterpenoids from marine sources have demonstrated notable anti-inflammatory potential. (+)-Aristolone, isolated from the sponge Acanthella cavernosa, potently inhibits the release of pro-inflammatory cytokines TNF-α and CCL2 in a dose-dependent manner.[4] Furthermore, rearranged cadinane sesquiterpenoids from a marine sponge-symbiotic fungus showed significant anti-inflammatory effects in an in vivo zebrafish model, highlighting the potential of marine-derived cadinanes as a source of novel anti-inflammatory leads.[5]

Table 3: Antifungal Activity of Cadinane Derivatives
CompoundSource/MethodFungal Strain(s)MIC/EC50 (µg/mL)Reference
α-CadinolTaiwania cryptomerioidesCoriolus versicolor, Laetiporus sulphureusComplete inhibition at 100 ppm[6]
T-CadinolTaiwania cryptomerioidesCoriolus versicolor, Laetiporus sulphureusLess active than α-cadinol[6]
T-MuurololTaiwania cryptomerioidesCoriolus versicolor, Laetiporus sulphureusLess active than α-cadinol[6]
Cadinane SesquiterpenesEupatorium adenophorumWood-decaying fungi74.5 - 187.4[7]

Structure-Activity Relationship Insights (Antifungal): Studies on cadinane sesquiterpenoids from Taiwania cryptomerioides have revealed key structural features for antifungal activity. α-Cadinol, possessing an equatorial hydroxyl group at C-9 and a trans-fused ring junction, exhibited the most potent activity against wood-decaying fungi.[6] In contrast, T-cadinol and T-muurolol, with different stereochemistries, were less active.[6] This highlights the critical role of stereochemistry in determining the antifungal efficacy of cadinane derivatives. Cadinane sesquiterpenes from Eupatorium adenophorum also displayed a range of antifungal activities against various wood-decaying fungi.[7]

Experimental Protocols

To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for the key bioassays are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the cadinane derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the cadinane derivatives for a specific time before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm.

  • Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.

Antifungal Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Fungal Culture: The fungal strains to be tested are cultured on an appropriate agar (B569324) medium.

  • Inoculum Preparation: A standardized inoculum of the fungal suspension is prepared in a suitable broth medium.

  • Serial Dilution: The cadinane derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the bioactivity of cadinane derivatives.

Signaling Pathway of Anti-inflammatory Action

G TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Proinflammatory_genes Induces LPS LPS LPS->TLR4 Activates Cadinane Cadinane Derivatives Cadinane->IKK Inhibits Cadinane->MAPK_pathway Inhibits

Experimental Workflow for Cytotoxicity (MTT) Assay

G start Start cell_culture Cell Seeding in 96-well plate start->cell_culture treatment Treatment with Cadinane Derivatives cell_culture->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (4h) (Formazan formation) mtt_addition->formazan_formation solubilization Add Solubilizer (e.g., DMSO) formazan_formation->solubilization read_absorbance Read Absorbance (~570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Logical Relationship in Antifungal SAR of Cadinanes

G cluster_modifications Structural Modifications Cadinane_Core Cadinane Sesquiterpenoid Stereochemistry Stereochemistry (e.g., trans-fused rings) Cadinane_Core->Stereochemistry Functional_Groups Functional Groups (e.g., equatorial -OH at C-9) Cadinane_Core->Functional_Groups Antifungal_Activity Potent Antifungal Activity Stereochemistry->Antifungal_Activity Influences Weak_Activity Weaker Antifungal Activity Stereochemistry->Weak_Activity Can lead to Functional_Groups->Antifungal_Activity Influences Functional_Groups->Weak_Activity Can lead to

References

A Comparative Analysis of the Antifungal Potential of 3-Acetoxy-4-cadinen-8-one and Established Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antifungal efficacy of the natural sesquiterpenoid, 3-Acetoxy-4-cadinen-8-one, against well-established antifungal agents. Due to a lack of specific experimental data on the antifungal activity of this compound, this guide utilizes efficacy data from structurally related cadinane (B1243036) sesquiterpenoids isolated from the same plant source, Eupatorium adenophorum (also known as Ageratina adenophora), to provide a preliminary comparison.

This document outlines the mechanisms of action, summarizes available quantitative efficacy data in structured tables, and provides detailed experimental protocols for key antifungal assays. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the presented information.

Introduction to this compound and Comparator Fungicides

This compound is a cadinane-type sesquiterpenoid, a class of natural products known for a variety of biological activities. Sesquiterpenoids isolated from Eupatorium adenophorum have demonstrated antifungal properties, suggesting that this compound may also possess such activity. The proposed mechanism of action for many sesquiterpenoids involves the disruption of fungal cell membranes due to their lipophilic nature.

For a robust comparison, three major classes of clinically important fungicides have been selected as benchmarks:

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol (B1671047), a primary component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents, resulting in fungal cell death.

  • Azoles (e.g., Fluconazole): This class of fungicides inhibits the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.

  • Echinocandins (e.g., Caspofungin, Micafungin): These compounds non-competitively inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to cell wall instability and osmotic lysis.

Quantitative Antifungal Efficacy

The following tables summarize the available minimum inhibitory concentration (MIC) and 50% effective dose (ED50) or 50% effective concentration (EC50) values for the comparator fungicides and related cadinane sesquiterpenoids. It is critical to note that direct antifungal efficacy data for this compound is not currently available in the reviewed literature. The data for cadinane sesquiterpenoids from E. adenophorum is presented as a proxy.

Table 1: Antifungal Efficacy of Cadinane Sesquiterpenoids from Eupatorium adenophorum

CompoundFungal SpeciesEfficacy MetricValue (µg/mL)Reference
Cadinan-3-ene-2,7-dioneSclerotium rolfsiiED50181.60 ± 0.58[1]
Cadinan-3-ene-2,7-dioneRhizoctonia solaniED50189.74 ± 1.03[1]
9-Oxo-10,11-dehydroageraphoroneFusarium oxysporumEC50325 (at 48h)[2]
Cadinane Sesquiterpenes MixInonotus hispidaEC5074.5 - 187.4[3]
Cadinane Sesquiterpenes MixInonotus obliquusEC5074.5 - 187.4[3]
Cadinane Sesquiterpenes MixInonotus cuticularisEC5074.5 - 187.4[3]

Table 2: Antifungal Efficacy of Commercial Fungicides against Candida albicans

FungicideClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Amphotericin BPolyene0.25 - 10.51
FluconazoleAzole≤0.125 - 160.25 - 0.50.5 - 2
CaspofunginEchinocandin0.008 - 0.50.03 - 0.1250.06 - 0.25
MicafunginEchinocandin0.008 - 0.250.015 - 0.030.015 - 0.06

Table 3: Antifungal Efficacy of Commercial Fungicides against Aspergillus niger

FungicideClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Amphotericin BPolyene0.5 - 211 - 2
FluconazoleAzole16 - >25664>256
CaspofunginEchinocandin0.06 - 40.1250.25
MicafunginEchinocandin0.008 - 0.060.0150.03

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of the comparator fungicides are illustrated below.

Polyene_Mechanism AmphotericinB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmphotericinB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Leakage of Intracellular Ions (K+, Na+, H+, Cl-) Pore->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Leads to Azole_Mechanism Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Fluconazole->LanosterolDemethylase Inhibits ErgosterolSynthesis Ergosterol Biosynthesis LanosterolDemethylase->ErgosterolSynthesis Blocks ToxicSterols Accumulation of Toxic Sterol Intermediates LanosterolDemethylase->ToxicSterols Leads to MembraneDisruption Disruption of Membrane Integrity and Function ErgosterolSynthesis->MembraneDisruption Prevents maintenance of ToxicSterols->MembraneDisruption Contributes to GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition Results in Echinocandin_Mechanism Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan Synthase Caspofungin->GlucanSynthase Inhibits GlucanSynthesis β-(1,3)-D-glucan Synthesis GlucanSynthase->GlucanSynthesis Blocks CellWall Fungal Cell Wall Integrity GlucanSynthesis->CellWall Disrupts OsmoticLysis Osmotic Lysis and Cell Death CellWall->OsmoticLysis Leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antifungal Stock Solution Plate Serial Dilutions in 96-Well Plate Stock->Plate Inoculate Inoculate Plate Plate->Inoculate Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

References

Benchmarking the Cytotoxicity of 3-Acetoxy-4-cadinen-8-one Against Standard Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cytotoxic potential of the novel sesquiterpenoid, 3-Acetoxy-4-cadinen-8-one, by comparing it against established chemotherapeutic agents. Due to the limited publicly available cytotoxicity data for this compound, this document serves as a methodological template, presenting benchmark data for standard drugs and detailed protocols for generating comparable results for the compound of interest.

Comparative Cytotoxicity Data

The efficacy of a cytotoxic compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the IC50 values of three widely used chemotherapeutic drugs—Doxorubicin (B1662922), Cisplatin (B142131), and Paclitaxel—against a panel of human cancer cell lines. These values serve as a benchmark for assessing the potency of novel compounds like this compound.

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)This compound IC50 (µM)
A549Lung Cancer> 20[1][2]~17.33[3]Data Not AvailableData to be determined
MCF-7Breast Cancer2.5[1][2]Data Not AvailableData Not AvailableData to be determined
HeLaCervical Cancer2.9[1]Data Not AvailableData Not AvailableData to be determined
HepG2Hepatocellular Carcinoma12.2[1]Data Not AvailableData Not AvailableData to be determined
A2780Ovarian CancerData Not Available1.75Data Not AvailableData to be determined
A2780cisCisplatin-Resistant Ovarian CancerData Not Available11.9Data Not AvailableData to be determined

Note: IC50 values can exhibit variability between different laboratories due to factors such as cell passage number, assay conditions, and incubation times.[1]

Experimental Protocols

To ensure consistency and reproducibility in cytotoxicity testing, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

MTT Cell Viability Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of a compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Test compound (this compound) and standard chemotherapeutics

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standard chemotherapeutics in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include untreated control wells.

    • Incubate the plate for 48-72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value.

Visualizing Experimental and Biological Pathways

Diagrams are crucial for illustrating complex experimental workflows and biological signaling pathways.

experimental_workflow Experimental Workflow for Cytotoxicity Benchmarking cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (this compound, Standards) treatment Treatment with Compounds (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance viability_calc Calculate % Cell Viability absorbance->viability_calc ic50_determination Determine IC50 Values viability_calc->ic50_determination comparison Compare with Standards ic50_determination->comparison

Caption: Workflow for in vitro cytotoxicity testing.

Many standard chemotherapeutics, such as doxorubicin and cisplatin, induce cell death through the activation of apoptotic signaling pathways.[1][7] The following diagram illustrates a simplified, representative apoptosis pathway that is often triggered by DNA damage.

apoptosis_pathway Simplified Apoptotic Signaling Pathway chemo Chemotherapeutic Agent (e.g., Doxorubicin, Cisplatin) dna_damage DNA Damage chemo->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Key signaling events in drug-induced apoptosis.

By following the provided protocols and utilizing the benchmark data, researchers can effectively evaluate the cytotoxic potential of this compound and position its efficacy within the context of established cancer therapies. Further investigation into the specific molecular mechanisms of action for this compound will be crucial for its future development as a potential therapeutic agent.

References

Independent Replication of Published Findings on Cadinane Sesquiterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published findings on the anti-inflammatory and cytotoxic activities of cadinane (B1243036) sesquiterpenes. The objective is to facilitate independent replication of key experiments by providing detailed protocols and comparative data from selected studies. The information presented is collated from peer-reviewed publications and is intended for research purposes.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of cadinane sesquiterpenes as reported in the selected publications.

Table 1: Anti-inflammatory Activity of Cadinane Sesquiterpenes

CompoundSource OrganismAssayResultPublication
7-hydroxy-3,4-dihydrocadaleneHeterotheca inuloidesTPA-induced mouse ear edema43.14 ± 8.09% inhibition at 228 μ g/ear (IC50 > 228 μ g/ear )Egas et al., J. Nat. Prod., 2015[1][2][3]
MappianiodeneMappianthus iodoidesNitric oxide (NO) production in LPS-stimulated RAW 264.7 cellsIC50 values equivalent to hydrocortisone (B1673445)Liu et al., Nat. Prod. Res., 2022[4][5]
Other cadinane-type sesquiterpenes (2-8)Mappianthus iodoidesNitric oxide (NO) production in LPS-stimulated RAW 264.7 cellsNotable inhibitory effects on NO productionLiu et al., Nat. Prod. Res., 2022[4][5]

Table 2: Cytotoxic Activity of Cadinane Sesquiterpenes

CompoundSource OrganismCell LineIC50 (μM)Publication
Isocadin-4(15)-en-10α-ol (1b)Hibiscus tiliaceusHepG24.2 ± 0.5Chen et al., J. Nat. Prod., 2022[6][7][8][9]
Huh73.5 ± 0.3Chen et al., J. Nat. Prod., 2022[6][7][8][9]
6α-Hydroxy-isocadin-4(15)-en-10α-ol (2b)Hibiscus tiliaceusHepG25.1 ± 0.6Chen et al., J. Nat. Prod., 2022[6][7][8][9]
Huh74.8 ± 0.5Chen et al., J. Nat. Prod., 2022[6][7][8][9]
Cadin-4(15)-ene-6α,10α-diol (4)Hibiscus tiliaceusHepG26.8 ± 0.7Chen et al., J. Nat. Prod., 2022[6][7][8][9]
Huh75.9 ± 0.6Chen et al., J. Nat. Prod., 2022[6][7][8][9]
10α-Hydroxy-6-oxo-cadin-4(15)-ene (6)Hibiscus tiliaceusHepG24.5 ± 0.4Chen et al., J. Nat. Prod., 2022[6][7][8][9]
Huh73.9 ± 0.3Chen et al., J. Nat. Prod., 2022[6][7][8][9]
6α,10α-Dihydroxy-cadin-4(15)-en-1-one (8)Hibiscus tiliaceusHepG25.5 ± 0.5Chen et al., J. Nat. Prod., 2022[6][7][8][9]
Huh74.7 ± 0.4Chen et al., J. Nat. Prod., 2022[6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Anti-inflammatory Activity Assays

1. TPA-Induced Mouse Ear Edema

This protocol is based on the methodology described by Egas et al. (2015).[1][2][3]

  • Animals: Male CD-1 mice weighing 25–30 g.

  • Materials:

  • Procedure:

    • Dissolve TPA in acetone to a final concentration of 2.5 μg/20 μL.

    • Dissolve test compounds and indomethacin in acetone.

    • Apply 10 μL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.

    • Simultaneously, apply the test compound or indomethacin solution to the same ear. The left ear serves as a negative control and receives only the vehicle.

    • After 6 hours, sacrifice the mice by cervical dislocation.

    • Cut circular sections (6 mm diameter) from both ears and weigh them.

    • The difference in weight between the right and left ear punches is calculated to determine the degree of edema.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100

2. Nitric Oxide (NO) Production Inhibition Assay

This protocol is based on the methodology described by Liu et al. (2022).[4][5]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (B12071052) solution

    • Lipopolysaccharide (LPS)

    • Test compounds (cadinane sesquiterpenes)

    • Hydrocortisone (positive control)

    • Griess reagent

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds or hydrocortisone for 1 hour.

    • Stimulate the cells with LPS (1 μg/mL) and incubate for another 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 μL of the supernatant with 100 μL of Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite (B80452) is prepared to determine the nitrite concentration.

    • The inhibitory effect on NO production is calculated relative to the LPS-stimulated control group.

Cytotoxicity Assay

MTT Assay

This protocol is based on the methodology described by Chen et al. (2022).[6][7][8][9]

  • Cell Lines: HepG2 (human liver cancer) and Huh7 (human hepatoma) cell lines.

  • Materials:

    • DMEM or appropriate cell culture medium

    • FBS

    • Penicillin-Streptomycin solution

    • Test compounds (cadinane sesquiterpenes)

    • Doxorubicin (B1662922) (positive control)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Culture HepG2 and Huh7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of the test compounds or doxorubicin for 48 hours.

    • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • The cell viability is calculated as a percentage of the control (untreated) cells.

    • The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

TPA_Induced_Mouse_Ear_Edema cluster_animal_prep Animal Preparation cluster_treatment Treatment Application cluster_incubation Incubation cluster_measurement Measurement & Analysis animal Male CD-1 Mice tpa Apply TPA (2.5 μg) to Right Ear animal->tpa compound Apply Test Compound or Vehicle to Right Ear tpa->compound incubate 6 hours compound->incubate control Apply Vehicle to Left Ear control->incubate sacrifice Sacrifice Mice incubate->sacrifice punch Collect Ear Punches (6 mm) sacrifice->punch weigh Weigh Ear Punches punch->weigh calculate Calculate Edema & % Inhibition weigh->calculate

TPA-Induced Mouse Ear Edema Workflow

NO_Inhibition_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cells RAW 264.7 Cells seed Seed in 96-well plate cells->seed add_compound Add Test Compound (1 hr) seed->add_compound add_lps Add LPS (1 μg/mL, 24 hr) add_compound->add_lps collect_supernatant Collect Supernatant add_lps->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read Absorbance (540 nm) griess_reagent->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition

Nitric Oxide Inhibition Assay Workflow

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_mtt_reaction MTT Reaction cluster_analysis Analysis cells HepG2 or Huh7 Cells seed Seed in 96-well plate cells->seed add_compound Add Test Compound (48 hr) seed->add_compound add_mtt Add MTT Solution (4 hr) add_compound->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read_absorbance Read Absorbance (490 nm) dissolve->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

MTT Cytotoxicity Assay Workflow

References

assessing the selectivity of 3-Acetoxy-4-cadinen-8-one for its biological target

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, the specific biological target of the natural product 3-Acetoxy-4-cadinen-8-one remains uncharacterized in publicly available scientific literature. This knowledge gap precludes a direct comparative analysis of its selectivity against alternative compounds.

This compound is a sesquiterpenoid compound isolated from the plant Eupatorium adenophorum. While research has explored the general biological activities of extracts from this plant and the broader class of cadinane (B1243036) sesquiterpenoids, data on the specific molecular interactions of this compound is not available. Studies on Eupatorium adenophorum extracts and related compounds suggest a range of potential biological effects, including anti-inflammatory, cytotoxic, and antifungal activities. However, without identification of a specific protein or pathway that this compound interacts with, a meaningful assessment of its selectivity is not possible.

For researchers interested in the potential therapeutic applications of this compound, the initial and critical step would be to identify its biological target. Target identification can be approached through various experimental strategies, which would subsequently enable selectivity profiling.

Hypothetical Experimental Workflow for Target Identification and Selectivity Assessment

Should a biological target for this compound be identified, a systematic evaluation of its selectivity would be essential. The following outlines a standard workflow for such an investigation.

G cluster_0 Target Identification cluster_1 Target Validation cluster_2 Selectivity Profiling cluster_3 Data Analysis & Comparison A Affinity Chromatography E Identified Potential Target(s) A->E B Yeast Two-Hybrid Screening B->E C Phage Display C->E D Computational Prediction D->E F Binding Assays (e.g., SPR, ITC) E->F G Cellular Thermal Shift Assay (CETSA) E->G H Genetic Knockdown/Knockout E->H I Validated Target J Panel of Related Proteins (e.g., Kinome Scan) I->J K In Vitro Activity Assays J->K L Cell-Based Assays J->L M Quantitative Data (IC50, Ki, etc.) N Comparison with Known Inhibitors M->N O Structure-Activity Relationship (SAR) N->O

Caption: A generalized workflow for identifying the biological target of a novel compound and subsequently assessing its selectivity.

Potential, Yet Unconfirmed, Avenues for Investigation

Based on studies of structurally related cadinane sesquiterpenoids, some potential, though currently speculative, biological targets could be considered for initial screening:

  • Inflammatory Pathway Proteins: Some cadinane sesquiterpenoids have demonstrated anti-inflammatory properties by inhibiting the release of cytokines like TNF-α and CCL2. This suggests potential interactions with upstream signaling proteins in inflammatory pathways.

  • Glutamic Oxaloacetate Transaminase 1 (GOT1): A study on cadinane sesquiterpenoids from a fungal source identified GOT1 as a target, linking it to cytotoxic effects in pancreatic cancer cells.

It is crucial to reiterate that these are hypothetical targets for this compound, and experimental validation is required.

Data Presentation: A Template for Future Research

Once a biological target is identified and experimental data is generated, the following table structure is recommended for a clear and concise comparison of selectivity.

Table 1: Comparative Selectivity Profile of this compound

CompoundTarget ProteinIC50 / Ki (nM)Off-Target 1IC50 / Ki (nM)Off-Target 2IC50 / Ki (nM)Selectivity Ratio (Off-Target 1 / Target)
This compound[Target Name][Value][Protein Name][Value][Protein Name][Value][Calculated Value]
Comparator A[Target Name][Value][Protein Name][Value][Protein Name][Value][Calculated Value]
Comparator B[Target Name][Value][Protein Name][Value][Protein Name][Value][Calculated Value]

Experimental Protocols: Foundational Methodologies

The following are detailed protocols for key experiments that would be central to assessing the selectivity of this compound, assuming a target is identified.

Protocol 1: In Vitro Kinase Inhibition Assay (Example for a Kinase Target)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase and a panel of off-target kinases.

  • Materials:

    • Recombinant human kinases (target and off-targets)

    • Kinase-specific substrate peptides

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the serially diluted compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the engagement of this compound with its target protein in a cellular context.

  • Materials:

    • Cultured cells expressing the target protein

    • This compound (dissolved in DMSO)

    • Cell lysis buffer

    • Phosphate-buffered saline (PBS)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target protein

  • Procedure:

    • Treat cultured cells with this compound or DMSO (vehicle control) for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and divide them into aliquots.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble target protein in each sample by Western blotting.

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.

Concluding Remarks

The development of selective small molecule inhibitors is a cornerstone of modern drug discovery. While this compound presents an interesting natural product scaffold, the absence of a defined biological target currently prevents a rigorous assessment of its selectivity and therapeutic potential. The immediate focus of future research on this compound should be on target identification and validation. The experimental frameworks provided herein offer a roadmap for such an endeavor. Once a target is confirmed, a comprehensive selectivity profiling against related proteins will be paramount to understanding its potential as a specific biological probe or a therapeutic lead.

Safety Operating Guide

Proper Disposal of 3-Acetoxy-4-cadinen-8-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard hazardous waste regulations.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below. This information is critical for the correct segregation and handling of the chemical waste.

PropertyValue
Molecular Formula C₁₇H₂₆O₃[1][]
Molecular Weight 278.387 g/mol [1]
Density 1.0 ± 0.1 g/cm³[1]
Boiling Point 363.7 ± 42.0 °C at 760 mmHg[1]
Flash Point 156.1 ± 27.9 °C[1]
LogP 3.42[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Segregation and Storage:
  • Waste Identification and Labeling:

    • Designate a specific, leak-proof, and chemically compatible container for the collection of this compound waste.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.

    • Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

  • Container Management:

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Ensure the container is stored in a cool, dry area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide the EHS office with an accurate inventory of the waste.

Spill Management

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite (B1170534) or sand. Collect the absorbent material and place it in the designated hazardous waste container for this compound.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste in a Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Pickup D->E F EHS Transports to Licensed Disposal Facility E->F G Incineration F->G

Caption: Disposal Workflow for this compound.

References

Safe Handling and Disposal of 3-Acetoxy-4-cadinen-8-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and operational efficiency when handling chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 3-Acetoxy-4-cadinen-8-one, a sesquiterpenoid isolated from the herbs of Eupatorium adenophorum. [1][2]

This guide offers procedural, step-by-step guidance to directly address operational questions, fostering a culture of safety and building trust in laboratory practices. The information is compiled from available safety data sheets and general best practices for handling fine chemicals in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US))[3]Protects eyes from dust particles and potential splashes.
Skin Protection Chemical-impermeable gloves (e.g., nitrile), inspected before use. Fire/flame resistant and impervious lab coat.[3]Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]Minimizes inhalation of airborne particles.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a solid form within a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated workspace, preferably a certified chemical fume hood.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to contain any potential spills.

  • Have a designated waste container for contaminated materials clearly labeled.

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within the chemical fume hood to avoid generating and inhaling dust.

  • Use anti-static weighing dishes or paper to prevent electrostatic discharge, which can cause the powder to disperse.

  • Carefully measure the desired amount of the compound using a clean spatula. Avoid creating dust clouds.

  • If preparing a solution, add the solid to the solvent slowly and stir to dissolve.

3. Post-Handling Procedures:

  • Thoroughly clean all equipment and the work surface with an appropriate solvent.

  • Dispose of all contaminated materials, including gloves and weighing paper, in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste TypeDisposal Method
Unused/Surplus Solid Offer surplus and non-recyclable solutions to a licensed disposal company. Do not attempt to dispose of down the drain or in regular trash.
Contaminated Materials (Gloves, Wipes, etc.) Collect in a sealed, labeled container for hazardous waste and dispose of through a licensed professional waste disposal service.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The empty container can then be disposed of according to local regulations.

Hazard and Safety Data Summary

Due to limited specific data for this compound, the following table summarizes available information and general knowledge for similar compounds.

ParameterValue/InformationSource/Comment
Molecular Formula C₁₇H₂₆O₃[1]
Molecular Weight 278.39 g/mol [1]
Appearance Crystalline solid[1]
Storage 2-8°C, dry, closed container[4]
Acute Toxicity (Oral, Dermal, Inhalation) No data available[3]
Skin Corrosion/Irritation Assumed to be a potential irritant. Avoid contact with skin and eyes.[3]General precaution for fine chemicals.
Serious Eye Damage/Irritation Assumed to be a potential irritant. Wear safety goggles.[3]General precaution for fine chemicals.
Environmental Hazards No data available. Discharge into the environment must be avoided.[3]Precautionary principle.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal, emphasizing critical safety checks at each stage.

Safe Handling Workflow for this compound A 1. Preparation - Verify fume hood function - Assemble PPE - Prepare equipment G Safety Check: Correct PPE? A->G B 2. Weighing & Handling - Perform in fume hood - Use anti-static tools - Avoid dust generation H Spill Occurred? B->H C 3. Experimentation - Add compound to reaction/assay - Monitor for any adverse reactions D 4. Decontamination - Clean workspace - Decontaminate equipment C->D E 5. Waste Disposal - Segregate waste - Label hazardous waste container D->E F 6. Post-Handling - Remove PPE - Wash hands thoroughly E->F G->B Yes H->C No I Spill Cleanup Protocol - Evacuate if necessary - Use appropriate spill kit H->I Yes I->D

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.